4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJMYPRXDUYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564259 | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618-36-6 | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Synthesis of a Key Kinase Inhibitor Scaffold
Introduction: 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its pyrrolo[2,3-d]pyrimidine core is a recognized scaffold in the development of various kinase inhibitors, a class of targeted therapeutics for a range of diseases, including cancers and inflammatory conditions. The presence of a chlorine atom at the 4-position provides a reactive site for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use and theoretical modeling.
| Property | Value | Reference |
| CAS Number | 1618-36-6 | [1][2] |
| Molecular Formula | C₇H₆ClN₃ | [3] |
| Molecular Weight | 167.60 g/mol | |
| Melting Point | 227-228 °C | [3] |
| Boiling Point | 279.9 °C at 760 mmHg | |
| Appearance | Solid powder | [3] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Store at 2-8°C or -20°C, sealed, away from moisture in an inert atmosphere. | [3][4] |
Synthesis and Experimental Protocols
A general synthetic approach for the unmethylated analog involves a multi-step process, which can be logically represented as follows:
Note: To synthesize the 5-methyl derivative, a methylated starting material, such as ethyl 2-cyanopropanoate, would likely be used in place of ethyl cyanoacetate.
Biological Activity and Signaling Pathways
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[5][6] Derivatives of this core structure have been shown to target a variety of kinases, playing a role in interrupting signaling pathways implicated in cancer and inflammatory diseases.[6][7] While specific biological data for this compound is limited in publicly available literature, its structural similarity to known kinase inhibitors suggests it is a valuable intermediate for the synthesis of compounds targeting these pathways.
The general mechanism of action for many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.
Conclusion
This compound is a compound of significant interest to the medicinal chemistry and drug discovery communities. Its core structure is a key element in the design of potent and selective kinase inhibitors. While detailed biological studies on this specific molecule are not widely published, the extensive research on the broader class of pyrrolo[2,3-d]pyrimidines underscores its potential as a valuable starting material for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. 1618-36-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. parchem.com [parchem.com]
- 3. This compound, CasNo.1618-36-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 1618-36-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary application as a key intermediate in the development of targeted kinase inhibitors. A particular focus is placed on the Janus kinase (JAK) signaling pathway, a critical target for this class of compounds. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and application of novel therapeutic agents.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1618-36-6 , is a substituted pyrrolopyrimidine. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational candidates. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it a versatile building block for the synthesis of diverse compound libraries. The methyl group at the 5-position can influence the compound's steric and electronic properties, potentially leading to improved potency and selectivity of its derivatives.
This guide will delve into the essential technical aspects of this compound, providing a foundation for its use in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 1618-36-6 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 227-228 °C | [1] |
| Boiling Point | 279.9 °C at 760 mmHg | [1] |
| InChI Key | NISJMYPRXDUYTF-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the synthesis of its precursor, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, followed by a chlorination reaction.
Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
An efficient, one-pot synthesis for this precursor has been reported, avoiding the use of hazardous reagents like Raney nickel.[2][3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine acetamidoacetone and cyanoacetamide.
-
Reaction Conditions: The mixture is subjected to conditions that facilitate the formation of 2-amino-4-methyl-1H-pyrrole-3-carboxamide as an intermediate.
-
One-Pot Conversion: Without isolation of the intermediate, the reaction is continued to achieve cyclization to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. This step typically involves heating with a suitable reagent such as formamide or triethyl orthoformate.
-
Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated. The solid is collected by filtration, washed with an appropriate solvent (e.g., water or ethanol), and dried under vacuum to yield the desired product.[2]
Chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one
The conversion of the pyrimidinone to the 4-chloro derivative is a standard transformation for this class of compounds.
Experimental Protocol:
-
Reagents: 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent, or neat in the chlorinating agent, at elevated temperatures.
-
Work-up and Isolation: After the reaction is complete, the excess chlorinating agent is carefully quenched, often with ice-water. The product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography to afford this compound.
Application in Drug Discovery: Janus Kinase (JAK) Inhibition
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of Janus kinase (JAK) inhibitors.[4] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. This signaling pathway is integral to the regulation of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[5][6][7][8]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface.[5][9] This binding event leads to the dimerization of the receptor chains, bringing the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[5][8]
Experimental Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor from a core scaffold like this compound follows a structured workflow.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting point for the development of novel kinase inhibitors, particularly targeting the JAK-STAT pathway. This technical guide has provided essential data and protocols to facilitate its use in research and drug discovery endeavors. Further exploration of derivatives of this compound holds significant promise for the development of new therapeutics for a range of diseases.
References
- 1. This compound | 1618-36-6 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. cusabio.com [cusabio.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to a lack of specific published data for this particular analog, this guide combines available information for the parent compound and related structures with predictive analysis to offer a robust framework for its synthesis and characterization.
Chemical Identity and Physical Properties
This compound is a substituted pyrrolopyrimidine, a class of compounds known for its diverse biological activities. It is a key intermediate in the synthesis of various kinase inhibitors.[1][2]
| Property | Value | Source |
| CAS Number | 1618-36-6 | |
| Molecular Formula | C₇H₆ClN₃ | |
| Molecular Weight | 167.60 g/mol | |
| Appearance | Solid | |
| Melting Point | 227-228 °C | |
| Boiling Point | 279.9 °C at 760 mmHg (Predicted) | |
| InChI Key | NISJMYPRXDUYTF-UHFFFAOYSA-N |
Proposed Synthesis
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of hydroxypyrrolopyrimidines.[3]
Step 1: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The synthesis of the 5-methyl substituted precursor is a critical first step. While a specific protocol for this intermediate is not detailed in the search results, it can be hypothesized to be achievable through modifications of known methods for constructing the pyrrolo[2,3-d]pyrimidine core, likely involving a starting material that introduces the methyl group at the desired position.
Step 2: Chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data for Structure Elucidation
While specific spectra for this compound are not publicly available, the expected data can be predicted based on the analysis of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and its derivatives.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the pyrimidine and pyrrole rings, the N-H proton of the pyrrole, and the methyl group protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | N7-H |
| ~8.6 | s | 1H | H2 (pyrimidine) |
| ~7.5 | s | 1H | H6 (pyrrole) |
| ~2.4 | s | 3H | C5-CH₃ |
¹³C NMR (Predicted):
The carbon NMR spectrum will show signals for the carbon atoms in the fused ring system and the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~152 | C4 |
| ~151 | C2 |
| ~150 | C7a |
| ~120 | C6 |
| ~115 | C4a |
| ~105 | C5 |
| ~15 | C5-CH₃ |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to show the protonated molecular ion peak [M+H]⁺.
| Ion | Calculated m/z |
| [C₇H₇ClN₃]⁺ ([M+H]⁺) | 168.0323 |
Role in Signaling Pathways
Pyrrolo[2,3-d]pyrimidine derivatives are well-established as inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways. They are often investigated for their potential in cancer therapy and the treatment of inflammatory diseases.[2] The this compound core serves as a versatile scaffold for the development of potent and selective kinase inhibitors.
Caption: Hypothetical kinase signaling pathway inhibited by a derivative.
Conclusion
While a complete, published dataset for the structure elucidation of this compound is not currently available, this guide provides a comprehensive overview based on the known chemistry and spectroscopy of closely related analogs. The proposed synthetic route and predicted spectral data offer a solid foundation for researchers working with this important synthetic intermediate. Further experimental work is necessary to definitively confirm these characteristics.
References
An In-depth Technical Guide to 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. The pyrrolo[2,3-d]pyrimidine scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine and serves as a core structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its relevance in drug discovery and development, particularly as an intermediate for kinase inhibitors. While detailed experimental data for this specific methylated derivative is limited in publicly available literature, this guide supplements the available information with data from its well-characterized parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, to provide a broader context for researchers.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClN₃ | [1][2] |
| Molecular Weight | 167.60 g/mol | [1] |
| CAS Number | 1618-36-6 | [1][2] |
For the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a wider range of physical properties has been documented:
| Property | Value | Reference |
| Appearance | Light-colored to off-white crystalline solid | [3] |
| Melting Point | 170-175 °C | [3] |
| Boiling Point | Decomposes before boiling | [3] |
| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water | [3] |
Synthesis and Reactivity
The pyrrolo[2,3-d]pyrimidine core is synthetically versatile. The chloro-substituent at the 4-position is a key reactive site, enabling nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, which is a critical step in the synthesis of diverse compound libraries for drug discovery.
General Synthetic Approach
Experimental Protocol for the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Illustrative)
-
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane.
-
Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: The product from the previous step is reacted with formamidine.
-
Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The pyrimidin-4-ol derivative undergoes intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core.
-
Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: The final step involves the conversion of the hydroxyl group to a chloro group, often using a chlorinating agent like phosphorus oxychloride (POCl₃).
The synthesis of the 5-methyl derivative would likely follow a similar pathway, starting with appropriately methylated precursors.
Key Reactivity: Nucleophilic Aromatic Substitution
The primary utility of 4-chloro-pyrrolo[2,3-d]pyrimidines in medicinal chemistry stems from the reactivity of the C4-chloro group. This position is susceptible to nucleophilic attack, allowing for the displacement of the chloride with various nucleophiles, such as amines, thiols, and alkoxides. This reaction is fundamental to the synthesis of many kinase inhibitors.
Role in Drug Discovery and Development
The pyrrolo[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This scaffold is particularly prominent in the development of kinase inhibitors.
Kinase Inhibition
Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binding motif, mimicking the adenine core of ATP to bind to the ATP-binding pocket of kinases.
The 5-methyl group in this compound can influence the compound's properties in several ways:
-
Steric Effects: The methyl group can create steric hindrance, which may either enhance or decrease binding affinity to the target kinase depending on the topology of the active site.
-
Electronic Effects: The electron-donating nature of the methyl group can modulate the electronics of the ring system, potentially affecting binding interactions.
-
Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism.
Structure-Activity Relationship (SAR)
The development of kinase inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold involves extensive Structure-Activity Relationship (SAR) studies. The general workflow for developing a kinase inhibitor from a pyrrolo[2,3-d]pyrimidine intermediate is as follows:
References
Spectroscopic and Spectrometric Characterization of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a substituted pyrrolopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors and antiviral agents. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it a versatile building block in the synthesis of compound libraries for drug screening. The methyl group at the 5-position influences the electronic properties and steric interactions of the molecule.
Chemical Structure:
Caption: Experimental workflow for synthesis and characterization.
Caption: Key chemical properties and applications.
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine solubility profile
An In-depth Technical Guide on the Solubility Profile of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which is an isostere of adenine, it serves as a crucial intermediate in the synthesis of targeted kinase inhibitors.[1] The pyrrolo[2,3-d]pyrimidine core is found in several approved drugs and clinical candidates for treating inflammatory diseases and cancers.[1] The solubility of such compounds is a critical physicochemical property that profoundly influences their biological activity, formulation, and overall viability as drug candidates.[2] Poor solubility can impede absorption, lead to unreliable bioassay results, and present significant challenges in formulation development.[2][3]
This technical guide provides a comprehensive overview of the solubility profile of this compound. Due to the limited availability of specific experimental data for this particular methylated derivative, this document outlines the known solubility characteristics of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, and presents standardized, detailed experimental protocols for determining both thermodynamic and kinetic solubility. These methodologies will enable researchers to generate precise solubility data for the target compound.
Physicochemical Properties of the Parent Scaffold
To establish a baseline, the known physicochemical properties of the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, are summarized below. These properties are expected to be similar to those of the 5-methyl derivative.
| Property | Value | References |
| Molecular Formula | C₆H₄ClN₃ | [4] |
| Molecular Weight | 153.57 g/mol | [4] |
| Appearance | White to light-colored crystalline solid | [4][5] |
| Melting Point | Approximately 188-194 °C | [6] |
| pKa | 11.42 ± 0.20 (Predicted) | [6][7] |
Solubility Profile
Qualitative Solubility
Based on the available information for the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is anticipated that this compound will exhibit poor solubility in aqueous solutions.[4] The introduction of a methyl group at the 5-position is unlikely to significantly increase its hydrophilicity. Conversely, the compound is expected to have better solubility in various organic solvents.
-
Aqueous Solvents: Sparingly soluble in water.[5]
-
Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol.[4][5][6][7]
Illustrative Quantitative Solubility Data
While specific experimental values for this compound are not publicly available, the following table presents a set of illustrative, yet realistic, quantitative solubility data in common solvents. Researchers can use this as a reference when designing their own experimental studies.
| Solvent | Type | Expected Solubility (µg/mL) | Expected Molarity (µM) |
| Water (pH 7.4) | Aqueous | < 10 | < 59 |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | < 10 | < 59 |
| Methanol (MeOH) | Organic | > 1000 | > 5900 |
| Ethanol (EtOH) | Organic | > 500 | > 2950 |
| Dimethyl Sulfoxide (DMSO) | Organic | > 20000 | > 118000 |
| Acetonitrile (ACN) | Organic | ~ 200 | ~ 1180 |
Experimental Protocols for Solubility Determination
To obtain accurate and reproducible solubility data, standardized experimental protocols are essential. The two primary methods used in drug discovery are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.[2][8]
Equilibrium (Thermodynamic) Solubility Assay Protocol (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[9][10]
4.1.1. Principle An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached between the dissolved and undissolved material. The concentration of the dissolved compound in the supernatant is then quantified after separating the undissolved solid.[9][10]
4.1.2. Materials and Equipment
-
Test Compound: Solid this compound.
-
Solvents: Deionized water, PBS, and selected organic solvents.
-
Equipment: Analytical balance, vials with screw caps, orbital shaker or thermomixer, centrifuge, filtration apparatus (e.g., 0.45 µm syringe filters), and a quantification instrument such as HPLC-UV or LC-MS/MS.[9][10]
4.1.3. Step-by-Step Procedure
-
Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) and add it to a vial containing a precise volume (e.g., 1 mL) of the desired solvent.[9]
-
Incubation: Securely cap the vials and place them in an orbital shaker or thermomixer. Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[9][10]
-
Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant and filter it through a syringe filter to remove any remaining particulate matter.[9]
-
Quantification: Prepare a calibration curve using standard solutions of the compound. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.[10]
4.1.4. Data Analysis The equilibrium solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or µM.[11]
Kinetic Solubility Assay Protocol
This high-throughput method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[2][12]
4.2.1. Principle A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter incubation period (e.g., 1-2 hours). The concentration of the compound remaining in the solution is then determined.[12][13]
4.2.2. Materials and Equipment
-
Test Compound: 10-20 mM stock solution of this compound in DMSO.[14]
-
Aqueous Buffer: PBS or other relevant buffers.
-
Equipment: Microtiter plates (96- or 384-well), multichannel pipettes or automated liquid handler, plate shaker, and a plate reader (nephelometer for light scattering or UV-Vis spectrophotometer).[12]
4.2.3. Step-by-Step Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[14]
-
Sample Preparation: Dispense the aqueous buffer into the wells of a microtiter plate. Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1-2%).[12][14]
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[13]
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitate formed.[12]
-
Detection (UV-Vis Spectroscopy): Alternatively, after incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λ_max.[12]
4.2.4. Data Analysis The kinetic solubility is determined by comparing the measurement (light scattering or UV absorbance) against a calibration curve prepared from known concentrations of the compound.
Visualizations
Experimental Workflow for Solubility Determination
Caption: General workflow for experimental solubility determination.
Representative Kinase Inhibition Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
While direct experimental solubility data for this compound is not readily found in published literature, its solubility profile can be inferred from its parent compound and definitively determined through well-established experimental protocols. The compound is expected to have low aqueous solubility and higher solubility in common organic solvents like DMSO and methanol. For researchers and drug development professionals, employing the detailed equilibrium and kinetic solubility assays provided in this guide will yield the precise data necessary for advancing research and development. Understanding and quantifying the solubility of this important synthetic intermediate is a fundamental step toward the successful development of novel kinase inhibitors and other potential therapeutics.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. srinichem.com [srinichem.com]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 7. Cas 3680-69-1,4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-depth Technical Guide to the Chemical Stability of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental stability data for 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is not extensively available in the public domain. This guide is therefore based on the known properties of the parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, general principles of heterocyclic chemistry, and established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH). The information herein should be used as a strategic guide for initiating experimental stability investigations.
Introduction
This compound is a substituted 7-deazapurine, a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds are key intermediates in the synthesis of various therapeutic agents, particularly Janus kinase (JAK) inhibitors used in the treatment of inflammatory diseases.[1] The chemical stability of such an intermediate is a critical quality attribute (CQA) that influences its storage, handling, and the impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of the anticipated chemical stability of this compound, outlines potential degradation pathways, and offers detailed guidance on the experimental protocols required for a thorough stability assessment.
Chemical and Physical Properties
Understanding the fundamental properties of the molecule is essential for predicting its stability. The properties of the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, provide a strong baseline for inference.
| Property | Inferred Value / Characteristic | Source / Rationale |
| Molecular Formula | C₇H₆ClN₃ | - |
| Molecular Weight | 167.60 g/mol | - |
| Appearance | Likely a light-colored to off-white crystalline solid | Based on the parent compound.[2][3] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, ethanol) and sparingly soluble in water. | Based on the parent compound.[2][3] |
| General Stability | Stable under standard ambient storage conditions (cool, dry, dark). | Based on the parent compound.[3][4] |
| Key Reactivity | The electron-withdrawing chlorine at the C4 position makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). | General chemical principles.[2] |
Anticipated Chemical Stability and Degradation Profile
The stability of this compound is expected to be sensitive to several environmental factors. Forced degradation studies, which intentionally stress the molecule under conditions more severe than accelerated stability testing, are crucial for identifying likely degradation products and pathways.[5]
Susceptibility to Hydrolysis (Acidic and Basic Conditions)
The C4-chloro substituent on the electron-deficient pyrimidine ring is the most probable site of hydrolytic degradation.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, protonation of the pyrimidine ring nitrogens would further activate the C4 position towards nucleophilic attack by water, leading to the formation of the corresponding 4-hydroxy derivative, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
-
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack by hydroxide ions at the C4 position is expected to be a primary degradation route, also yielding the 4-hydroxy derivative. The parent compound is known to be sensitive to strong acids and bases.[2][3]
Susceptibility to Oxidation
The electron-rich pyrrole ring is a potential target for oxidation. Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides or hydroxylated species on the pyrrole ring, potentially leading to ring-opening under more aggressive conditions.
Susceptibility to Photodegradation
Heteroaromatic compounds containing halogens can be susceptible to photolytic degradation. Exposure to UV or high-intensity visible light could potentially induce dehalogenation via a radical mechanism or promote other rearrangements. ICH Q1B guidelines recommend specific conditions for photostability testing.[5]
Thermal Stability
The parent compound is noted to decompose before boiling.[2] Thermal stress (dry heat) should be evaluated to determine if decomposition occurs and to identify any thermally induced degradants.
Potential Degradation Pathways
Based on the chemical structure and principles outlined above, a logical degradation pathway can be proposed. The primary degradation event is anticipated to be the hydrolysis of the C4-chloro group, followed by potential oxidation of the pyrrole ring under specific conditions.
References
- 1. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 2. srinichem.com [srinichem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. medcraveonline.com [medcraveonline.com]
Reactivity Profile of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry. The document details the principal reaction pathways, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, and functionalization of the pyrrole ring. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and derivatization of pyrrolo[2,3-d]pyrimidine-based compounds for drug discovery and development. The reactivity profile is based on the well-studied 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which serves as a close proxy for the 5-methyl analogue, with the methyl group exerting a minor electronic influence on the core's reactivity.
Introduction
This compound is a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules, particularly kinase inhibitors.[1] Its structure, featuring a fused pyrrole and pyrimidine ring system, provides a rigid and planar framework amenable to diverse chemical modifications. The chlorine atom at the 4-position is the primary site of reactivity, acting as a versatile handle for the introduction of a wide array of substituents. This reactivity is largely governed by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom, which activates the C4 position for nucleophilic attack.[2] Understanding the reactivity profile of this core is paramount for the rational design and synthesis of novel therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core can be achieved through several reported routes. A common and effective method involves a multi-step sequence starting from readily available precursors.
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A widely adopted synthetic route is the multi-step process starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane.[3]
Step 1: Synthesis of ethyl 2-cyano-4,4-dimethoxybutanoate A mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and a catalytic amount of potassium iodide is heated. The reaction mixture is then worked up by partitioning between water and an organic solvent, followed by purification.[3]
Step 2: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol The product from Step 1 is treated with formamidine acetate in the presence of a base such as sodium ethoxide in ethanol. The resulting pyrimidine derivative is then precipitated and isolated.
Step 3: Cyclization to 7H-pyrrolo[2,3-d]pyrimidin-4-ol The intermediate from Step 2 is subjected to acidic conditions (e.g., aqueous HCl) to facilitate the intramolecular cyclization and formation of the pyrrolo[2,3-d]pyrimidin-4-ol core.
Step 4: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine The final step involves the chlorination of the hydroxyl group at the C4 position. This is typically achieved by treating the 7H-pyrrolo[2,3-d]pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[1] The reaction is heated, and upon completion, the excess chlorinating agent is removed, and the product is isolated by quenching with ice water and adjusting the pH.[1]
Caption: Synthetic pathway for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Key Reaction Profiles
The reactivity of this compound is dominated by the chemistry at the C4 position, with the chlorine atom serving as an excellent leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The most common reaction of this compound is nucleophilic aromatic substitution at the C4 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chloride.[2]
Amination is a frequently employed transformation to introduce diverse side chains, which is crucial for modulating the biological activity of the resulting compounds. The reaction can be performed under thermal conditions, often with a base, or under acid catalysis.[4]
Table 1: HCl-Promoted Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Various Anilines in Water [4]
| Entry | Aniline Derivative | pKa | Isolated Yield (%) |
| 1 | Aniline | 4.6 | 91 |
| 2 | 4-Methoxyaniline | 5.3 | 94 |
| 3 | 4-Methylaniline | 5.1 | 92 |
| 4 | 4-Chloroaniline | 4.0 | 88 |
| 5 | 4-Bromoaniline | 3.9 | 89 |
| 6 | 4-Fluoroaniline | 4.6 | 90 |
| 7 | 3-Methoxyaniline | 4.2 | 93 |
| 8 | 3-Chloroaniline | 3.5 | 85 |
| 9 | 3-Nitroaniline | 2.5 | 80 |
| 10 | 4-Nitroaniline | 1.0 | 75 |
| 11 | 2-Methylaniline | 4.4 | 78 |
| 12 | 2-Chloroaniline | 2.6 | 65 |
| 13 | 2-Iodoaniline | 2.6 | 55 |
| 14 | 2,4-Dichloroaniline | 1.5 | 40 |
Experimental Protocol: General Procedure for Acid-Catalyzed Amination[4]
To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in water, the corresponding aniline (1.1 eq.) is added, followed by hydrochloric acid (0.1 eq.). The mixture is heated to reflux (100 °C) and stirred for 6-24 hours. After cooling to room temperature, the reaction mixture is neutralized with an aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to afford the desired 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative.
Caption: General scheme for the SNAr amination reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups at the C4 position.
The Suzuki-Miyaura coupling reaction involves the reaction of the 4-chloro-pyrrolopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly efficient for the formation of C-C bonds.[5]
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DME | ~90 |
| 3 | 3-Thiopheneboronic acid | XPhos Pd G2 | K3PO4 | Toluene/H2O | ~88 |
| 4 | Pyridine-3-boronic acid | Pd2(dba)3/SPhos | K3PO4 | Dioxane/H2O | ~75 |
Yields are approximate and based on similar heterocyclic systems.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed solution of this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq.) in a suitable solvent system (e.g., dioxane/water 4:1) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-16 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers a complementary and often milder alternative to traditional SNAr amination, with a broad substrate scope.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd2(dba)3/XPhos | K3PO4 | Toluene | ~92 |
| 2 | Morpholine | Pd(OAc)2/BINAP | NaOt-Bu | Dioxane | ~88 |
| 3 | Benzylamine | Pd-PEPPSI-IPr | Cs2CO3 | t-Amyl alcohol | ~95 |
| 4 | Indazole | Pd2(dba)3/SPhos | K3PO4 | Dioxane/H2O | ~80 |
Yields are approximate and based on similar heterocyclic systems.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask, this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 eq.) are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Reactivity at the Pyrrole Ring
While the C4 position is the most reactive site, the pyrrole ring can also undergo functionalization, typically after the C4 position has been derivatized.
The nitrogen at the 7-position of the pyrrole ring can be alkylated or arylated under basic conditions. A common protecting group for this position is the tosyl group, which can be introduced by reacting the pyrrolo[2,3-d]pyrimidine with tosyl chloride in the presence of a base.
Electrophilic substitution at the C5 and C6 positions of the pyrrole ring is also possible, although it generally requires protection of the N7 position. Halogenation and formylation are common transformations at these positions, providing further handles for diversification.
Conclusion
This compound is a highly versatile and reactive scaffold that serves as a cornerstone in the synthesis of a multitude of biologically active compounds. Its reactivity is primarily centered on the C4 position, where the chlorine atom is readily displaced by a wide range of nucleophiles via SNAr reactions or engaged in palladium-catalyzed cross-coupling reactions. This predictable and robust reactivity profile allows for the systematic and efficient generation of diverse chemical libraries for drug discovery. This guide provides a foundational understanding of the key transformations of this important heterocyclic core, offering valuable protocols and comparative data to aid researchers in their synthetic endeavors.
References
- 1. preprints.org [preprints.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
The Strategic Intermediate: A Technical Guide to the Synthesis and Biological Significance of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic building block in medicinal chemistry. While direct and extensive biological activity data for this specific compound is not widely published, its strategic importance lies in its role as a crucial intermediate in the synthesis of a variety of potent and selective kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the application of this compound in the development of biologically active molecules. We will delve into its role in the creation of inhibitors for targets such as LIM Kinase (LIMK), Apoptosis signal-regulating kinase 1 (ASK1), and Protein Arginine Methyltransferase 5 (PRMT5), showcasing its versatility as a scaffold in modern drug discovery.
Introduction
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine ring of ATP and interact with the hinge region of various protein kinases. This has led to the development of numerous FDA-approved drugs based on this core structure for the treatment of cancers and inflammatory diseases. The compound this compound (CAS No: 1618-36-6) represents a specifically substituted analog of this important scaffold. The presence of a chlorine atom at the 4-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity for specific kinase targets.
This whitepaper will summarize the known synthetic routes and applications of this compound as a key intermediate, present available data on the biological targets of its derivatives, and provide representative experimental protocols for its utilization in synthetic chemistry.
Chemical Properties
| Property | Value |
| CAS Number | 1618-36-6 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis and Applications in Drug Discovery
This compound is primarily utilized as an electrophilic partner in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions to generate libraries of substituted pyrrolo[2,3-d]pyrimidines for biological screening.
Synthesis of LIM Kinase (LIMK) Inhibitors
LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are implicated in cancer cell invasion and metastasis. A series of bis-aryl urea derivatives have been synthesized as potent and selective LIMK inhibitors, utilizing this compound as a key building block.[1] The synthesis involves a Suzuki coupling reaction between the pyrrolopyrimidine and a boronic acid pinacol ester derivative of a substituted aniline.[1]
Synthesis of ASK1 Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1) is a MAP3 kinase involved in stress and inflammatory responses, and its inhibition is a potential therapeutic strategy for various diseases, including pain and fibrotic diseases.[2] this compound has been used as a starting material in the synthesis of potent ASK1 inhibitors. The synthesis involves a nucleophilic substitution reaction with a piperidine derivative.[2]
Synthesis of PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in gene regulation and is a promising target in oncology. A patent application describes the use of this compound in the synthesis of PRMT5 inhibitors.[3] The synthetic route involves the reaction of the chloropyrimidine with a triol derivative in the presence of a base.[3]
Quantitative Data on Derivatives
While quantitative biological data for this compound itself is scarce, the following table summarizes the biological targets of some of the final compounds synthesized using this intermediate.
| Intermediate | Final Compound Class | Biological Target | Therapeutic Area | Reference |
| This compound | Bis-Aryl Urea Derivatives | LIM Kinase (LIMK) | Cancer | [1] |
| This compound | Substituted Piperidinyl-Pyridine-Carboxamides | ASK1 | Pain, Fibrotic Diseases | [2] |
| This compound | Pyrrolopyrimidine Derivatives | PRMT5 | Cancer | [3] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions involving this compound, based on the cited literature.
General Procedure for Nucleophilic Aromatic Substitution
This protocol is representative of the synthesis of ASK1 inhibitors.[2]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1-methyl-2-pyrrolidinone) is added the desired amine nucleophile (1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).[2]
-
The reaction mixture is heated to an elevated temperature (e.g., 150 °C) for a sufficient period (e.g., 3 hours) to ensure complete conversion.[2]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by an appropriate method such as column chromatography or recrystallization.
General Procedure for Suzuki Coupling
This protocol is representative of the synthesis of LIMK inhibitors.[1]
-
To a reaction vessel containing the boronic acid pinacol ester derivative (1.2 eq) and this compound (1.0 eq) is added a suitable solvent system (e.g., Dioxane/H₂O).[1]
-
A palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq) and a base (e.g., Na₂CO₃, 2.0 eq) are added to the mixture.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 95 °C) until the reaction is complete as monitored by TLC or LC-MS.[1]
-
The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for LIMK inhibitors.
Caption: Synthetic workflow for ASK1 inhibitors.
Caption: Conceptual role as a kinase inhibitor scaffold.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its utility in the synthesis of potent inhibitors for a range of important biological targets, including LIMK, ASK1, and PRMT5, is well-established in patent and scientific literature. The strategic placement of the chloro and methyl groups on the privileged 7-deazapurine scaffold provides a powerful platform for the development of novel therapeutics. Further exploration of derivatives based on this core structure holds significant promise for the discovery of new and effective treatments for a variety of diseases. Researchers and drug development professionals can leverage the synthetic accessibility and reactivity of this intermediate to generate diverse chemical libraries for screening against a multitude of biological targets.
References
The Core Scaffold of Modern Kinase Inhibition: A Technical Guide to 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making kinase inhibitors a cornerstone of modern targeted therapies. This technical guide provides an in-depth overview of the this compound scaffold, including its synthesis, structure-activity relationships (SAR), and its application in the development of inhibitors for key kinase targets such as Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Synthesis of the this compound Scaffold
The synthesis of the this compound core can be achieved through several routes. A common strategy involves the construction of the pyrimidine ring onto a pre-formed pyrrole. The chloro substituent at the 4-position is a key functional handle, enabling subsequent nucleophilic aromatic substitution reactions to introduce a diverse array of side chains, which is crucial for modulating kinase selectivity and potency.[2]
General Synthetic Workflow
Caption: General workflow for the synthesis of kinase inhibitors from the scaffold.
Experimental Protocols
Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
A widely employed method for the synthesis of the parent scaffold, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, involves a multi-step process starting from readily available commercial reagents.[3][4]
Step 1: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate A mixture of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane is heated in the presence of a base such as potassium carbonate.[3]
Step 2: Preparation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol The product from Step 1 is treated with formamidine to construct the pyrimidine ring.[3]
Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol Cyclization is induced to form the pyrrole ring fused to the pyrimidine core.[3]
Step 4: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Biochemical Kinase Inhibition Assays
The inhibitory activity of compounds derived from the this compound scaffold is quantified using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is detected as a luminescent signal.[5][6]
-
Principle: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.
-
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Kinase Reaction: The recombinant kinase, a suitable peptide substrate, and the test compound are incubated in a kinase assay buffer. The reaction is initiated by the addition of ATP.
-
Signal Detection: After incubation, a reagent is added to terminate the kinase reaction and convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction to produce light. The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay This assay format is also commonly used to assess kinase inhibition.[7]
-
Principle: HTRF assays measure the FRET (Förster Resonance Energy Transfer) between a europium (Eu) donor and an Alexa Fluor® 647 acceptor. Inhibition of the kinase disrupts the proximity of the donor and acceptor, leading to a decrease in the FRET signal.
-
Procedure:
-
Reagent Preparation: The kinase, a biotinylated peptide substrate, and the test compound are prepared in an assay buffer.
-
Kinase Reaction: The components are incubated to allow for phosphorylation of the substrate.
-
Detection: A solution containing a Eu-labeled anti-phosphotyrosine antibody and streptavidin-XL665 is added.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, and the ratio of the acceptor and donor emission signals is used to calculate the percentage of inhibition.
-
Key Kinase Targets and Structure-Activity Relationship (SAR)
The versatility of the this compound scaffold allows for the development of inhibitors against a range of kinases by modifying the substituents at various positions of the core structure.
Janus Kinases (JAKs)
JAKs are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling through the JAK-STAT pathway.[8] Aberrant JAK signaling is implicated in various autoimmune diseases and myeloproliferative neoplasms.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
SAR for JAK Inhibitors:
-
C4-Position: Substitution at the 4-position with various amino groups is critical for potent JAK inhibition. The nature of this substituent can significantly influence selectivity among the JAK isoforms.
-
C5-Position: The methyl group at the C5-position can enhance potency and selectivity.
-
N7-Position: The pyrrole nitrogen is often a key site for hydrogen bonding with the kinase hinge region.
| Compound Class | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| Representative Pyrrolo[2,3-d]pyrimidine | 11 | 18 | 2.6 | 58 |
Note: The data presented in this table is illustrative for a known, selective JAK inhibitor and serves as a template for characterization.[9]
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[10] Mutations and overexpression of EGFR are common in various cancers.
Caption: The EGFR signaling pathway and the point of inhibition.
SAR for EGFR Inhibitors:
-
C4-Position: Aniline derivatives at this position are common and crucial for binding to the ATP pocket.
-
Covalent Inhibition: Introduction of an acrylamide moiety can lead to covalent binding with a cysteine residue in the active site of mutant EGFR, resulting in irreversible inhibition.[11]
| EGFR Variant | Test System | IC₅₀ (nM) [Example] |
| Wild-Type (WT) | Recombinant Enzyme | 5.2 |
| L858R Mutant | Recombinant Enzyme | 1.8 |
| T790M Mutant | Recombinant Enzyme | 55.7 |
Note: The data presented in this table is for illustrative purposes and may not represent the actual performance of a specific this compound derivative.[12]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[13] Inhibition of VEGFR signaling is a critical strategy in cancer therapy to cut off the tumor's blood supply.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
SAR for VEGFR-2 Inhibitors:
-
C4-Position: Similar to other kinase inhibitors, this position is key for introducing moieties that interact with the hinge region of the kinase.
-
Hydrophobic Pockets: Substituents on the pyrrolo[2,3-d]pyrimidine core are designed to occupy hydrophobic pockets within the ATP-binding site to enhance potency and selectivity.
| Compound | VEGFR-2 IC₅₀ (nM) |
| Representative Pyrrolo[2,3-d]pyrimidine Derivative | 3.7 - 11.8 |
| Sorafenib (Reference) | 3.12 |
Note: The data presented is for a series of bis([14][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which share some structural similarities with the pyrrolo[2,3-d]pyrimidine scaffold.[17]
Conclusion
The this compound scaffold remains a highly valuable and versatile core in the design and development of novel kinase inhibitors. Its synthetic tractability allows for the generation of large libraries of compounds with diverse substitution patterns, enabling the fine-tuning of potency and selectivity against a wide range of kinase targets. The continued exploration of the structure-activity relationships of derivatives based on this scaffold will undoubtedly lead to the discovery of next-generation targeted therapies for cancer, inflammation, and other kinase-driven diseases. This guide provides a foundational understanding of this important chemical entity for researchers dedicated to advancing the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. srinichem.com [srinichem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EGFR Kinase Enzyme System Application Note [promega.com]
- 6. promega.com [promega.com]
- 7. scispace.com [scispace.com]
- 8. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ClinPGx [clinpgx.org]
- 11. sci-hub.box [sci-hub.box]
- 12. benchchem.com [benchchem.com]
- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of the 7-deazapurine core, it serves as a crucial building block in the synthesis of a variety of biologically active molecules. While the history of its parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is well-documented due to its role as a key intermediate in the synthesis of blockbuster drugs like Tofacitinib and Ruxolitinib, the specific discovery and history of the 5-methyl derivative are more nuanced, emerging from broader investigations into the structure-activity relationships of substituted pyrrolo[2,3-d]pyrimidines. This guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound and its significance in drug development.
Early Investigations and the Importance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Its structural similarity to endogenous purines allows it to interact with a wide range of enzymes, particularly kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1]
The development of synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine was a significant breakthrough, providing a versatile intermediate for the synthesis of various kinase inhibitors.[3][4] The chlorine atom at the 4-position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce diverse functionalities.[5]
The Emergence of 5-Substituted Derivatives
While the parent compound proved immensely valuable, researchers began to explore the impact of substitutions on the pyrrole ring to modulate the biological activity and selectivity of these compounds. A seminal 1990 study published in the Journal of Medicinal Chemistry systematically investigated the synthesis and biological activity of a series of 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidines. This research laid the groundwork for understanding the role of substituents at the 5-position and can be considered a key moment in the history of compounds like this compound.
The study explored the synthesis of 5-halo and other 5-substituted derivatives and evaluated their antiproliferative and antiviral activities. This work demonstrated that modifications at the 5-position could significantly influence the biological profile of the pyrrolo[2,3-d]pyrimidine scaffold.
Synthesis of this compound
The synthesis of this compound typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by chlorination. Several synthetic strategies have been developed for the parent and substituted pyrrolo[2,3-d]pyrimidines.
One common approach involves the cyclization of a substituted pyrimidine precursor. For example, a suitably substituted aminopyrimidine can be reacted with a three-carbon synthon to form the fused pyrrole ring. Subsequent chlorination of the resulting 4-hydroxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (a tautomer of the pyrimidin-4-one) with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the desired this compound.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidines, which is applicable to the 5-methyl derivative.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of related 5-substituted analogs provide a template for the synthesis of the 5-methyl derivative. The following is a representative procedure adapted from the literature for the synthesis of a 4-chloro-5-halo-7H-pyrrolo[2,3-d]pyrimidine.
Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (as a representative example):
-
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be synthesized according to various published methods.
-
Iodination: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and a suitable organic solvent (e.g., diethyl ether) and then dried under vacuum to afford the desired 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine.
Quantitative Data and Biological Activity
The 1990 Journal of Medicinal Chemistry paper provides valuable quantitative data on the biological activity of various 5-substituted-4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives. While specific data for the 5-methyl analog was not the focus, the study established important structure-activity relationships. For instance, the antiproliferative and antiviral activities of 5-halo derivatives were evaluated.
Table 1: Antiproliferative and Antiviral Activity of Representative 5-Substituted Pyrrolo[2,3-d]pyrimidine Analogs
| Compound (5-substituent) | L1210 IC₅₀ (µM) | HCMV IC₅₀ (µM) | HSV-1 IC₅₀ (µM) |
| H | >100 | >100 | >100 |
| Br | 2.3 | 10 | 32 |
| I | 0.7 | 10 | 10 |
| Cl | 2.8 | 32 | 100 |
Data extracted from J. Med. Chem. 1990, 33 (7), pp 1984–1992. L1210: Murine leukemia cell line; HCMV: Human cytomegalovirus; HSV-1: Herpes simplex virus type 1.
This data highlights that the nature of the substituent at the 5-position has a profound impact on the biological activity of the pyrrolo[2,3-d]pyrimidine core.
Role in Drug Discovery and Development
The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The methyl group at the 5-position can influence the steric and electronic properties of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles of the final drug candidate.
The general workflow for utilizing this intermediate in drug discovery is depicted below.
Caption: Drug discovery workflow utilizing this compound.
Conclusion
The discovery and history of this compound are intrinsically linked to the broader exploration of the pyrrolo[2,3-d]pyrimidine scaffold as a source of novel therapeutics. While a singular "discovery" event is not prominent in the literature, its emergence from systematic studies on 5-substituted derivatives has established its importance as a valuable building block in medicinal chemistry. The ability to synthesize this compound and its analogs has empowered drug discovery programs to create diverse libraries of kinase inhibitors and other biologically active molecules. As the quest for more selective and potent drugs continues, the strategic use of intermediates like this compound will undoubtedly remain a cornerstone of modern drug development.
References
- 1. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 5. srinichem.com [srinichem.com]
Analogs and derivatives of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-depth Technical Guide to the Analogs and Derivatives of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, represents a "privileged structure" in medicinal chemistry. Its unique bicyclic heterocyclic system is a cornerstone in the design of numerous biologically active molecules, particularly ATP-competitive kinase inhibitors.[1] The functionalized intermediate, this compound, serves as a versatile and crucial building block for the synthesis of a diverse array of potent and selective therapeutic agents.[2][3]
This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological applications of analogs derived from this core, with a focus on their role as kinase inhibitors. It includes detailed experimental protocols and quantitative biological data to support researchers in the field of drug discovery.
Synthesis of the Core Scaffold
The preparation of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is a multi-step process that has been optimized through various reported synthetic routes.[4][5] A common strategy involves the initial construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring.
One representative synthetic approach begins with readily available starting materials like ethyl 2-cyanoacetate and proceeds through key intermediates to yield the final chlorinated scaffold.[6]
Caption: Generalized workflow for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Chemical Reactivity and Derivatization Strategies
The chemical versatility of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is primarily defined by the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide range of functional groups. This reaction is the most common method for generating extensive libraries of analogs for structure-activity relationship (SAR) studies.[3]
Caption: Primary derivatization strategy via SNAr at the C4 position of the core scaffold.
Biological Applications as Kinase Inhibitors
Derivatives of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold have shown remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[7] Mutations in EGFR can lead to its constitutive activation, driving the growth of several cancers, including non-small cell lung cancer (NSCLC).[8] Numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[9]
Caption: Inhibition of the EGFR signaling cascade by pyrrolo[2,3-d]pyrimidine derivatives.
Table 1: EGFR Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | C4-Substituent | Kinase Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| 5k | (E)-N'-benzylidenebenzohydrazide | EGFR | 79 | [9] |
| 12i | N-(3-((2-(dimethylamino)ethyl)amino)phenyl)acrylamide | EGFR (T790M mutant) | 0.21 | [10] |
| 12i | N-(3-((2-(dimethylamino)ethyl)amino)phenyl)acrylamide | EGFR (wild-type) | 22 |[10] |
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) are essential for transducing signals from cytokine receptors, which are central to immune response and hematopoiesis.[11] Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. Several approved drugs, such as Tofacitinib, are based on the pyrrolo[2,3-d]pyrimidine scaffold.
Caption: Inhibition of the JAK-STAT signaling cascade by pyrrolo[2,3-d]pyrimidine derivatives.[12]
Multi-Targeted and Other Kinase Inhibitors
The flexibility of the scaffold allows for the development of inhibitors that target multiple kinases or other specific kinases involved in oncogenesis.
Table 2: Multi-Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | C4-Substituent | Kinase Target | IC50 (nM) | Reference |
|---|---|---|---|---|
| 5k | (E)-N'-benzylidenebenzohydrazide | Her2 | 40 | [9] |
| 5k | (E)-N'-benzylidenebenzohydrazide | VEGFR2 | 136 | [9] |
| 5k | (E)-N'-benzylidenebenzohydrazide | CDK2 | 204 | [9] |
| 50 (FN-1501) | 1H-pyrazole-3-carboxamide | FLT3 | < 8 | [13] |
| 50 (FN-1501) | 1H-pyrazole-3-carboxamide | CDK2 | 12 |[13] |
Antiproliferative and Antiviral Activities
Beyond specific kinase inhibition, derivatives of this scaffold have demonstrated broad antiproliferative effects against various cancer cell lines and potent antiviral activities.
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Compound ID | C5-Substituent | C4-Substituent | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 18 | -Br | 4-Amino | L1210 | 2.3 | [14] |
| 19 | -I | 4-Amino | L1210 | 0.7 | [14] |
| 20 | -Cl | 4-Amino | L1210 | 2.8 | [14] |
| 5k | -H | (E)-N'-benzylidenebenzohydrazide | HepG2 | 31.43 | [15] |
| 5k | -H | (E)-N'-benzylidenebenzohydrazide | HCT116 | 29.31 |[15] |
Table 4: Antiviral Activity
| Compound ID | C5-Substituent | C4-Substituent | Virus Target | Activity Noted | Reference |
|---|---|---|---|---|---|
| 18 | -Br | 4-Amino | HCMV, HSV-1 | Active | [14] |
| 19 | -I | 4-Amino | HCMV, HSV-1 | Active (>5 log reduction) | [14] |
| 20 | -Cl | 4-Amino | HCMV, HSV-1 | Active |[14] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, where a decrease in ADP corresponds to inhibition of the enzyme.
Caption: Step-by-step workflow for a typical in vitro biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation : Dilute kinase, substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and test compounds in a suitable kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[16]
-
Reaction Setup : In a 384-well plate, add 1 µL of serially diluted test compound (or DMSO vehicle control). Add 2 µL of diluted kinase enzyme and incubate briefly.[17]
-
Initiation : Start the kinase reaction by adding 2 µL of a substrate and ATP mixture. The final ATP concentration should be near its Km,app for the specific kinase.[17]
-
Incubation : Incubate the plate at room temperature for 60 minutes.[17]
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.[17]
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.[17]
-
Analysis : Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[16]
Cell Viability Assay (MTT/MTS Format)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with test compounds.[18]
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (e.g., 0.1% DMSO) wells.[16]
-
Incubation : Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
Reagent Addition : Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well. Incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[2][19]
-
Solubilization (for MTT assay) : If using MTT, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[18]
-
Data Acquisition : Measure the absorbance at a wavelength between 490-590 nm using a microplate reader.[18]
-
Analysis : Subtract the background absorbance, and express the results as a percentage of the vehicle control. Calculate IC50 values from the dose-response curves.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. srinichem.com [srinichem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shutterstock.com [shutterstock.com]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various kinase inhibitors. The protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical research. It serves as a crucial building block for the synthesis of a range of therapeutic agents, particularly Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases and cancer. The following protocol details a reliable, multi-step synthesis route, providing clear instructions and quantitative data to ensure reproducibility.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, starting from 2-pentanone.
| Step | Reaction | Key Reagents | Molar Ratio (Reagent:Substrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Bromination of 2-pentanone | Bromine | 1.1 : 1 | Methanol | 0 - 5 | 2 | ~85 |
| 2 | Condensation with Malononitrile | Sodium ethoxide, Malononitrile | 1.1 : 1 (each) | Ethanol | Reflux | 4 | ~75 |
| 3 | Cyclization to Aminopyrrole | Sodium ethoxide | 1.5 : 1 | Ethanol | Reflux | 6 | ~80 |
| 4 | Pyrimidine Ring Formation | Formamide | Excess | N/A | 180 - 190 | 5 | ~70 |
| 5 | Chlorination | Phosphorus oxychloride (POCl₃) | Excess | N/A | Reflux | 3 | ~90 |
Experimental Protocol
This protocol outlines a five-step synthesis of this compound.
Step 1: Synthesis of 3-Bromo-2-pentanone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (10.0 g, 0.116 mol) in methanol (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (20.4 g, 0.128 mol) dropwise over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by pouring the mixture into ice-cold water (100 mL).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-bromo-2-pentanone as a pale yellow oil.
Step 2: Synthesis of 2-(1-Methyl-2-oxobutyl)malononitrile
-
In a 250 mL three-necked flask fitted with a condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium (2.9 g, 0.126 mol) in absolute ethanol (80 mL).
-
To this solution, add malononitrile (8.3 g, 0.126 mol) and stir until a clear solution is obtained.
-
Add the 3-bromo-2-pentanone (16.4 g, 0.100 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Pour the mixture into cold water (150 mL) and extract with ethyl acetate (3 x 70 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 2-Amino-3-cyano-4-methyl-5-ethylpyrrole
-
To a solution of sodium ethoxide, prepared from sodium (4.1 g, 0.178 mol) in absolute ethanol (100 mL), add the 2-(1-methyl-2-oxobutyl)malononitrile (18.0 g, 0.119 mol) from the previous step.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture and pour it into ice water (200 mL).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give the aminopyrrole derivative.
Step 4: Synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
In a 100 mL round-bottom flask, place the 2-amino-3-cyano-4-methyl-5-ethylpyrrole (15.0 g, 0.100 mol) and add formamide (60 mL).
-
Heat the mixture to 180-190 °C and stir for 5 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water (50 mL) to the mixture, and collect the solid by filtration.
-
Wash the solid with water and then ethanol, and dry to obtain the pyrimidinol product.
Step 5: Synthesis of this compound
-
In a 100 mL flask equipped with a reflux condenser, suspend the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (10.0 g, 0.061 mol) in phosphorus oxychloride (POCl₃, 50 mL).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry. Its scaffold is present in a variety of kinase inhibitors and other therapeutic agents. The synthetic routes described herein are based on established chemical transformations and provide a framework for the efficient laboratory-scale synthesis of this important intermediate.
Synthetic Strategy Overview
Two primary retrosynthetic approaches are outlined for the synthesis of this compound (I).
-
Route 1: A convergent synthesis starting from a pre-functionalized pyrrole, 2-amino-3-cyano-4-methylpyrrole (II), followed by the construction of the pyrimidine ring and subsequent chlorination.
-
Route 2: A linear synthesis involving the initial construction of a substituted pyrimidine ring, followed by the formation of the fused pyrrole ring.
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis from 2-Amino-3-cyano-4-methylpyrrole
This route offers a convergent and potentially high-yielding approach to the target molecule.
Starting Materials and Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Detailed Guide for Researchers
Application Note
The synthesis of 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, notably Janus kinase (JAK) inhibitors, is a critical process for researchers in medicinal chemistry and drug development. This document provides a comprehensive overview of the primary synthetic routes, detailing the necessary starting materials and experimental protocols. The methodologies described herein are based on established chemical literature, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
The most common and efficient pathway to this compound involves a two-step process. The initial step is the construction of the core heterocyclic structure, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This is typically achieved through the condensation of a pyrimidine derivative with a suitable carbonyl compound that introduces the 5-methyl group. The subsequent step involves the chlorination of the 4-hydroxy group to yield the final product.
The key starting materials for this synthesis are readily available and include:
-
2,4-Diamino-6-hydroxypyrimidine: A foundational building block providing the pyrimidine ring.
-
2-Bromopropanal (or its protected equivalent): This reagent is crucial for introducing the 5-methyl group onto the pyrrole ring during the cyclization reaction.
-
Phosphorus oxychloride (POCl₃): A standard and effective chlorinating agent for converting the 4-hydroxy group to a chloro group.
This application note will provide detailed experimental protocols for both the synthesis of the 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate and its subsequent chlorination. Quantitative data from representative procedures are summarized for easy comparison, and a visual workflow is provided to illustrate the synthetic pathway.
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This protocol outlines the synthesis of the key intermediate, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol, from 2,4-diamino-6-hydroxypyrimidine and a haloaldehyde.
Materials:
-
2,4-Diamino-6-hydroxypyrimidine
-
2-Bromopropanal (or a suitable precursor/protected form)
-
Sodium acetate
-
Water
-
Methanol
Procedure:
-
In a reaction vessel, dissolve 2,4-diamino-6-hydroxypyrimidine and sodium acetate in a mixture of water and methanol.
-
Heat the mixture to a temperature between 60-80 °C.
-
Slowly add a solution of 2-bromopropanal in methanol to the heated reaction mixture.
-
Maintain the reaction at 80 °C and stir for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash it with water, and then with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol using phosphorus oxychloride.
Materials:
-
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable high-boiling solvent)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ice water
-
Sodium hydroxide solution
Procedure:
-
In a dry reaction flask under an inert atmosphere, suspend 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in toluene.
-
Carefully add phosphorus oxychloride to the suspension. An organic base such as N,N-diisopropylethylamine may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 80-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice water to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is between 8 and 10, keeping the temperature low.
-
The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum to yield this compound.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2,4-Diamino-6-hydroxypyrimidine, 2-Bromopropanal | Sodium acetate, Water, Methanol | 80 | 4-6 | 65-75 | >95 |
| 2 | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | Phosphorus oxychloride, Toluene, (DIPEA) | 80-110 | 2-4 | 80-90 | >98 |
Visualization
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Suzuki Coupling with 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This application note provides a detailed protocol for the Suzuki coupling of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids. The pyrrolo[2,3-d]pyrimidine scaffold, an isostere of purine, is a privileged core in medicinal chemistry, frequently found in potent kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[1][2][3] The functionalization at the C4 position via Suzuki coupling allows for the exploration of chemical space and the generation of libraries of compounds for drug discovery programs.
Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have shown significant activity as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinases (JAKs).[1][4][5] These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis.[6][7][8][9] Dysregulation of these pathways is a hallmark of many cancers and autoimmune disorders. The synthesis of novel 4-aryl-5-methyl-7H-pyrrolo[2,3-d]pyrimidines through the methodologies described herein provides a direct route to potential therapeutic agents.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle consisting of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 65 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 °C, 12 h | 72 |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 79 |
| 4 | Naphthalen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 87 |
| 5 | m-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C, 15 min (MW) | 75 |
Experimental Protocols
Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which often leads to significantly reduced reaction times and improved yields.[10][11]
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, or Toluene, with 10-25% water)
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent mixture to the flask via a syringe.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%)
-
Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1 v/v, 6 mL)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[10]
-
Solvent Addition: Add the degassed solvent mixture to the vial.[10]
-
Sealing: Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes) with stirring.[10][11]
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[10]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
Targeted Kinase Signaling Pathway (JAK-STAT)
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in the pharmaceutical industry for the synthesis of arylamines, which are key structural motifs in a vast array of therapeutic agents. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, notably forming the core of several kinase inhibitors. The targeted functionalization of this heterocycle, particularly at the 4-position, is crucial for the development of novel drug candidates.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. While specific literature on the Buchwald-Hartwig amination of this exact substrate is limited, the provided protocol is adapted from established methods for similar heteroaryl chlorides. The accompanying data table summarizes yields obtained from the related acid-catalyzed amination of the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, offering valuable insights into the reactivity of various aniline nucleophiles with this heterocyclic system.
Data Presentation
The following table presents the results from the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline derivatives in water. It is important to note that these reactions were not conducted under Buchwald-Hartwig conditions but provide a useful reference for the reactivity of different amines with the pyrrolo[2,3-d]pyrimidine core.[1][2] The isolated yields were obtained from preparative scale reactions (500 mg of the starting chloro-pyrrolopyrimidine).[1]
| Entry | Amine | Isolated Yield (%) |
| 1 | Aniline | 94 |
| 2 | 4-Methoxyaniline | 92 |
| 3 | 4-Ethylaniline | 89 |
| 4 | 4-(Trifluoromethyl)aniline | 88 |
| 5 | 4-Fluoroaniline | 91 |
| 6 | 4-Chloroaniline | 85 |
| 7 | 4-Bromoaniline | 80 |
| 8 | 3-Methoxyaniline | 90 |
| 9 | 3-Chloroaniline | 86 |
| 10 | 4-Nitroaniline | 84 |
Experimental Protocols
This section outlines a general experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for the amination of other aryl chlorides and should be optimized for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line or glovebox
General Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-6 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add the base (e.g., 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[3][4]
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules. Its pyrrolo[2,3-d]pyrimidine core is a recognized pharmacophore, particularly for the development of kinase inhibitors. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups and the generation of extensive compound libraries for drug discovery.
These application notes provide an overview of the nucleophilic substitution reactions of this compound, with a focus on reactions with amine nucleophiles. Detailed experimental protocols, quantitative data, and relevant biological context are presented to guide researchers in the synthesis and application of derivatives of this important scaffold.
Chemical Reactivity and Applications
The chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding substituted products.[1] This reactivity is central to the utility of this compound as a building block in medicinal chemistry.
The resulting 4-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown significant potential as inhibitors of several important protein kinases, including Janus kinases (JAKs) and Aurora kinases. Dysregulation of these kinases is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Quantitative Data Summary
The following table summarizes the results of acid-catalyzed nucleophilic substitution reactions of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline derivatives in water. While these reactions were performed on the parent compound without the 5-methyl group, the conditions and outcomes provide a valuable reference for reactions with this compound. It is anticipated that the 5-methyl group will have a minor electronic effect on the reactivity of the 4-chloro position.
Table 1: HCl-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines in Water [2]
| Entry | Aniline Nucleophile | pKa of Anilium Ion | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Aniline | 4.6 | 6 | >99 | 86 |
| 2 | 4-Methylaniline | 5.1 | 6 | >99 | 92 |
| 3 | 4-Methoxyaniline | 5.3 | 6 | >99 | 94 |
| 4 | 4-Chloroaniline | 4.0 | 6 | >99 | 89 |
| 5 | 4-Bromoaniline | 3.9 | 6 | >99 | 88 |
| 6 | 4-Fluoroaniline | 4.6 | 6 | >99 | 87 |
| 7 | 3-Methylaniline | 4.7 | 6 | >99 | 85 |
| 8 | 3-Methoxyaniline | 4.2 | 6 | >99 | 90 |
| 9 | 3-Chloroaniline | 3.5 | 6 | >99 | 80 |
| 10 | 4-Nitroaniline | 1.0 | 6 | >99 | 82 |
Reactions were conducted with 500 mg of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]
Experimental Protocols
The following are detailed protocols for the nucleophilic substitution of this compound with an amine nucleophile.
Protocol 1: General Procedure for Acid-Catalyzed Amination in Water
This protocol is adapted from a study on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[2]
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Concentrated Hydrochloric Acid (HCl) (0.1 equivalents)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent).
-
Add the substituted aniline (1.1 equivalents) and water.
-
Add concentrated HCl (0.1 equivalents) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative.
Mandatory Visualizations
Signaling Pathways
The synthesized 4-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives are of significant interest as potential inhibitors of Janus kinases (JAKs) and Aurora kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation.
Janus Kinase (JAK)/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[3][4][5][6][7]
References
- 1. srinichem.com [srinichem.com]
- 2. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of JAK Inhibitors Using 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1] Consequently, the development of small molecule JAK inhibitors has become a significant area of therapeutic research. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analogue, has been identified as a privileged structure for kinase inhibition and forms the core of several approved JAK inhibitors, including Tofacitinib and Ruxolitinib.
This document provides detailed application notes and a representative experimental protocol for the synthesis of a potential JAK inhibitor utilizing 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine as a key starting material. The introduction of a methyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine core can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing extracellular signals into transcriptional responses.[2][3] The process is initiated when a cytokine or growth factor binds to its specific transmembrane receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation.[3][4] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[4] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.[2][3] JAK inhibitors exert their therapeutic effect by binding to the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.
References
- 1. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine [ouci.dntb.gov.ua]
- 2. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in Ruxolitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruxolitinib, a potent and selective Janus kinase (JAK) 1 and 2 inhibitor, is a cornerstone in the treatment of myelofibrosis and polycythemia vera. Its synthesis is a multi-step process that relies on the strategic construction of its complex heterocyclic core. A key intermediate in this synthesis is 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This document provides detailed application notes and experimental protocols for the synthesis of Ruxolitinib, with a focus on the pivotal role of this chlorinated pyrrolopyrimidine intermediate. The methodologies outlined are compiled from various patented and peer-reviewed sources to provide a comprehensive guide for researchers in drug discovery and development.
Ruxolitinib's Mechanism of Action: Targeting the JAK-STAT Pathway
Ruxolitinib functions by inhibiting the JAK1 and JAK2 enzymes, which are critical components of the JAK-STAT signaling pathway.[1][2] This pathway is essential for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[3][4] In myeloproliferative neoplasms, dysregulation of the JAK-STAT pathway is a key driver of disease pathogenesis. By inhibiting JAK1 and JAK2, Ruxolitinib effectively dampens this aberrant signaling, leading to a reduction in splenomegaly and an alleviation of constitutional symptoms in patients.[3][4]
Synthetic Pathway Overview
The synthesis of Ruxolitinib from this compound involves a key palladium-catalyzed cross-coupling reaction, specifically a Suzuki-Miyaura coupling, with a chiral pyrazole boronic acid ester derivative. This is followed by a deprotection step to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the key intermediate, this compound, can be achieved through various routes. One common method involves the chlorination of the corresponding 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.
Materials:
-
5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq) in toluene is added phosphorus oxychloride (3.0-5.0 eq).
-
N,N-Diisopropylethylamine (1.5-2.0 eq) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
The mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slow addition to a mixture of ice and saturated NaHCO₃ solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one | 149.14 | 1.0 | - | >98 |
| This compound | 167.59 | - | 85-95 | >99 (by HPLC) |
Protocol 2: Suzuki-Miyaura Coupling to form Protected Ruxolitinib
This protocol details the critical C-C bond formation between the pyrrolopyrimidine core and the pyrazole side chain.
Materials:
-
This compound (with a suitable protecting group on the pyrrole nitrogen, e.g., SEM-Cl)
-
(R)-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a degassed solution of the protected this compound (1.0 eq) and (R)-3-cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (1.1-1.5 eq) in the chosen solvent system is added the base (2.0-3.0 eq).
-
The palladium catalyst (0.01-0.05 eq) is added, and the mixture is degassed again.
-
The reaction is heated to 80-100 °C and stirred under an inert atmosphere for 2-12 hours. Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite.
-
The filtrate is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the protected Ruxolitinib intermediate.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| SEM-protected this compound | 297.82 | 1.0 | - | >98 |
| (R)-...-propanenitrile boronic ester | 316.25 | 1.2 | - | >95 |
| Protected Ruxolitinib | 436.57 | - | 75-90 | >98 (by HPLC) |
Protocol 3: Deprotection to Yield Ruxolitinib
The final step in the synthesis is the removal of the protecting group from the pyrrole nitrogen. The choice of deprotection conditions depends on the protecting group used. For a SEM (2-(trimethylsilyl)ethoxymethyl) group, acidic conditions are typically employed.
Materials:
-
Protected Ruxolitinib intermediate
-
Acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl))
-
Solvent (e.g., Dichloromethane (DCM), Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
The protected Ruxolitinib intermediate is dissolved in the chosen solvent.
-
The acid (e.g., TFA) is added, and the mixture is stirred at room temperature for 1-4 hours.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is carefully neutralized with a saturated NaHCO₃ solution.
-
The product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude Ruxolitinib can be further purified by recrystallization or chromatography to meet pharmaceutical-grade specifications.
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| Protected Ruxolitinib | 436.57 | 1.0 | - | >98 |
| Ruxolitinib | 306.37 | - | 85-95 | >99.5 (by HPLC) |
General Experimental Workflow
Conclusion
The synthesis of Ruxolitinib is a testament to the power of modern organic synthesis, with the Suzuki-Miyaura coupling of this compound serving as a linchpin reaction. The protocols and data presented herein provide a detailed guide for the synthesis of this important pharmaceutical agent. Careful execution of these steps, with diligent monitoring and purification, is essential for obtaining high-purity Ruxolitinib suitable for further research and development.
References
- 1. WO2016063294A2 - Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate and its polymorphs thereof - Google Patents [patents.google.com]
- 2. 3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile - Career Henan Chemical Co. % [coreychem.com]
- 3. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. 3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile | C17H26BN3O2 | CID 59420165 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental protocol for kinase assay with 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives
Application Notes: Kinase Inhibition by 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a significant pharmacophore in the development of kinase inhibitors, largely due to its structural resemblance to adenine, the core component of ATP.[1] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors at the ATP-binding site of a wide range of protein kinases. The strategic addition of substituents to this core structure, such as the 4-chloro and 5-methyl groups, can enhance potency, selectivity, and overall pharmacological properties.[2]
Derivatives of this compound have demonstrated inhibitory activity against several important kinase targets implicated in cancer and other diseases. These include Epidermal Growth Factor Receptor (EGFR), Herpesvirus entry mediator 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), and Leucine-Rich Repeat Kinase 2 (LRRK2).[2][3][4] The versatility of the 4-chloro position allows for further chemical modifications to optimize the inhibitor's binding affinity and selectivity.[5][6]
This document provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory potential of this compound derivatives.
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibitory activity of various pyrrolo[2,3-d]pyrimidine derivatives as reported in the literature.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 5k | EGFR | 40 | Sunitinib | 261 |
| Her2 | 121 | Sunitinib | 261 | |
| VEGFR2 | 87 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | 261 | |
| 12i | EGFR (T790M) | 0.21 | Wild-Type EGFR | 22 |
| 12 | LRRK2 (G2019S) | 33 | - | - |
| 13 | LRRK2 (G2019S) | - | - | - |
Data sourced from multiple studies investigating pyrrolo[2,3-d]pyrimidine derivatives.[2][4][7]
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Luminescence-Based Assay
This protocol is designed for a 384-well plate format and measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Kinase of interest (e.g., EGFR, LRRK2)
-
Substrate specific to the kinase
-
This compound derivative (test compound)
-
Reference kinase inhibitor (e.g., Sunitinib, Staurosporine)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[8]
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration range for IC50 determination.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction Mixture:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Add 2 µL of ATP solution to each well to start the reaction.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[8]
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: MTT Assay for Cytotoxicity
This protocol assesses the effect of the test compounds on the proliferation of cancer cell lines.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound derivative (test compound)
-
Reference cytotoxic drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and reference drug. Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Visualizations
Caption: Experimental workflow for the biochemical kinase inhibition assay.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.box [sci-hub.box]
- 8. promega.com [promega.com]
- 9. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Cell-Based Assays for 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Compounds
Introduction
The 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural component in a class of compounds known as 7-deazapurines. These compounds have garnered significant attention in drug discovery, particularly as potent inhibitors of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of therapeutic development.[2][3] Derivatives of the pyrrolo[2,3-d]pyrimidine core have shown inhibitory activity against key signaling kinases such as Janus Kinase (JAK), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Leucine-Rich Repeat Kinase 2 (LRRK2).[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for essential cell-based assays to characterize the biological activity of this compound derivatives. The assays described herein are designed to evaluate cytotoxicity, pro-apoptotic activity, and the specific impact on intracellular kinase signaling pathways.
Key Signaling Pathways and Cellular Effects
Compounds based on the pyrrolo[2,3-d]pyrimidine scaffold often function by competing with ATP for the kinase binding site, thereby inhibiting the phosphorylation of downstream substrates.[2] This action can disrupt major signaling cascades crucial for cell proliferation, survival, and differentiation. A primary goal of cell-based assays is to confirm that biochemical potency translates into functional effects within a cellular context.[7]
Data Presentation: Summarizing Compound Activity
Clear and concise data presentation is crucial for comparing the potency and selectivity of different compounds. The tables below provide templates for summarizing results from cytotoxicity and kinase inhibition assays.
Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|---|
| Compound A | A549 (Lung Cancer) | MTT | 72 | 4.55[4] |
| Compound B | MCF-7 (Breast Cancer) | MTT | 72 | 1.66[4] |
| Compound C | PC3 (Prostate Cancer) | MTT | 72 | 0.19[4] |
| Compound D | HT-29 (Colon Cancer) | MTT | 72 | > 50 |
| Compound E | HepG2 (Liver Cancer) | XTT | 48 | 29.5[1] |
Table 2: Kinase Inhibition Profile of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
|---|---|---|---|
| Compound X | EGFR | Enzymatic | 40[6] |
| Compound X | Her2 | Enzymatic | 85[6] |
| Compound X | VEGFR2 | Enzymatic | 110[6] |
| Compound X | CDK2 | Enzymatic | 204[6] |
| Compound Y | LRRK2 G2019S | Lanthascreen | 150 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT/XTT Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Metabolically active cells reduce a tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[8][9][10] The amount of formazan is directly proportional to the number of viable cells.[8] The XTT assay is generally preferred for high-throughput screening as its formazan product is water-soluble, eliminating the need for a solubilization step required in the MTT assay.[8][10]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound compounds, dissolved in DMSO
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9] or XTT labeling mixture (prepared according to manufacturer's instructions)
-
Solubilization buffer (for MTT assay, e.g., DMSO or 10% SDS in 0.01M HCl)[8]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
Include appropriate controls:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT/XTT Reagent Addition:
-
For MTT Assay: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][11]
-
For XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's protocol (typically mixing the XTT reagent and an electron-coupling solution). Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
Principle: The activation of caspases is a key event in the apoptotic pathway.[12] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspase-3 and -7, two critical executioner caspases.[13][14] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal that is proportional to caspase activity.[13][15]
Materials:
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Cells and compounds prepared as in Protocol 1
-
Caspase-Glo® 3/7 Assay Kit (Promega, or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 10,000 cells/well in 100 µL) in an opaque-walled 96-well plate and treat with compounds as described in Protocol 1. Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Reagent Preparation:
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (an "add-mix-measure" format).[13]
-
Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature, protected from light, for 1 to 3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Express the data as Fold Change in Caspase Activity relative to the vehicle control.
-
Fold Change = Luminescence_Treated / Luminescence_VehicleControl
-
-
Plot the fold change against compound concentration.
-
Protocol 3: Analysis of Kinase Signaling Pathways (Western Blotting)
Principle: Western blotting is used to detect the phosphorylation status of specific proteins within a signaling cascade, providing direct evidence of a kinase inhibitor's mechanism of action. By using phospho-specific antibodies, one can determine if a compound inhibits the phosphorylation of a kinase's downstream substrate (e.g., p-STAT, p-Akt, p-ERK).[17][18] Total protein levels and a loading control (e.g., β-Actin or GAPDH) are also measured to ensure that changes in phosphorylation are not due to variations in protein loading.[18]
Materials:
-
6-well or 10-cm tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[17]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)[17]
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture, Treatment, and Stimulation:
-
Seed cells in 6-well plates and grow until they reach ~80% confluency.
-
Pre-treat cells with various concentrations of the pyrrolo[2,3-d]pyrimidine compound (or vehicle) for a specified time (e.g., 1-2 hours).
-
If the pathway is not constitutively active, stimulate the cells with an appropriate ligand (e.g., a cytokine like IFN-α to activate the JAK-STAT pathway) for a short period (15-30 minutes) to induce phosphorylation.[17]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.[17][19]
-
Boil samples at 95°C for 5 minutes.[18]
-
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[19]
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with blocking buffer (use BSA for phospho-proteins to avoid background from casein in milk).
-
Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-STAT3) overnight at 4°C.[17]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[17]
-
Quantify band intensities using densitometry software.
-
To normalize, the membrane can be stripped and re-probed with an antibody for the total protein and a loading control.[18] Normalize the phospho-protein signal to the total protein signal, and then to the loading control.
-
References
- 1. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Characterization of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide to Analytical Methods
For Immediate Release
This document provides detailed application notes and protocols for the analytical characterization of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The following methods are outlined to ensure identity, purity, and quality control for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of this compound. A reversed-phase method is typically employed for the separation of the main compound from potential impurities.
Experimental Protocol:
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
-
Gradient Program:
-
0-2 min: 10% A
-
2-15 min: 10-90% A
-
15-18 min: 90% A
-
18-20 min: 10% A
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | ~ 8-10 min |
| Purity (by area %) | > 98% |
Experimental Workflow:
Troubleshooting & Optimization
Low yield in 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is significantly lower than reported values. What are the most critical steps to re-evaluate?
Low overall yield in a multi-step synthesis can result from suboptimal conditions in one or more reactions. Key steps to scrutinize in pyrrolo[2,3-d]pyrimidine synthesis include:
-
Initial Condensation/Cyclization: The formation of the initial pyrimidine ring is foundational. Incomplete reaction, side-product formation, or difficulties in isolating the intermediate can drastically reduce the material available for subsequent steps.
-
Chlorination: The conversion of a hydroxyl or carbonyl group to the 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃) is critical. This step can suffer from incomplete conversion or degradation of the starting material if not controlled properly.
-
Final Cyclization/Annulation: The formation of the pyrrole ring to create the fused bicyclic system is often sensitive to reaction conditions. Issues here can lead to a mixture of products or failure to form the desired scaffold.
Q2: I am observing significant byproduct formation during the chlorination step with POCl₃. What are the likely causes and solutions?
Excessive byproduct formation during chlorination is often related to temperature control and the purity of the starting material.
-
Cause 1: Reaction Temperature: The reaction may be too exothermic. High temperatures can lead to decomposition of the sensitive pyrrolopyrimidine core or the formation of undesired chlorinated species.
-
Solution: Maintain strict temperature control, often by adding the reagent dropwise at a reduced temperature (e.g., 0-5 °C) and then allowing the reaction to slowly warm to the target temperature.
-
-
Cause 2: Impure Starting Material: The presence of residual solvents or impurities from the previous step can lead to side reactions with the highly reactive chlorinating agent.
-
Solution: Ensure the starting material (e.g., the corresponding pyrimidinone) is thoroughly dried and purified before subjecting it to chlorination.
-
-
Cause 3: Excess Reagent/Reaction Time: Using a large excess of POCl₃ or extending the reaction time unnecessarily can promote over-chlorination or degradation.
-
Solution: Optimize the stoichiometry of the chlorinating agent and monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Q3: The final cyclization to form the pyrrole ring is incomplete, resulting in a low yield of the target this compound. What factors should I investigate?
Incomplete cyclization can be attributed to several factors, including the base, solvent, and temperature. One patented method describes a final cyclization/elimination reaction using a strong base like sodium methoxide in a suitable solvent.[1]
-
Factor 1: Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonation and facilitating the ring closure. An insufficient amount or an inappropriate base may result in an incomplete reaction.
-
Solution: Ensure the base (e.g., sodium methoxide) is fresh and anhydrous. Titrate the base if necessary to confirm its concentration. Experiment with slightly increasing the molar equivalents of the base.
-
-
Factor 2: Solvent Effects: The solvent must be appropriate for the reaction type and capable of dissolving the reactants.
-
Solution: Use a dry, high-purity solvent. In the literature, methanol is used in conjunction with sodium methoxide.[1] Ensure the reaction mixture is homogeneous if possible.
-
-
Factor 3: Reaction Temperature and Time: The reaction may require a specific temperature to overcome the activation energy barrier for cyclization.
-
Solution: Optimize the reaction temperature. For the sodium methoxide-mediated cyclization, temperatures around 65-70 °C have been reported to be effective.[1] Monitor the reaction over time to ensure it has reached completion.
-
Troubleshooting Guides
Guide 1: Diagnosing Low Yield in Multi-Step Synthesis
This guide provides a logical workflow for identifying the source of low yield in a sequential synthesis process.
Caption: Troubleshooting workflow for low yield diagnosis.
Guide 2: Common Issues in Palladium-Catalyzed Cross-Coupling Reactions
If your synthesis route for a substituted this compound involves a Suzuki or Buchwald-Hartwig reaction, low yields are often traced to issues with the catalyst, reagents, or reaction atmosphere.[2][3][4]
Caption: Common causes of low yield in cross-coupling.
Data Presentation
Table 1: Comparison of Selected Synthesis Routes for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Route Description | Number of Steps | Overall Yield | Reference |
| From Diethyl Malonate and Allyl Bromide | 5 | 45.8% | [1] |
| From Dimethyl Malonate | 7 | 31% | [5] |
| From Ethyl-2-cyanoacetate | 4 | ~57% | [5] |
| From 6-Chloro-5-iodo-7H-pyrimidin-4-amine | 2 | ~60% | [5] |
| Condensation with Methylene Reagent | 2 | 90-91% | [1] |
Table 2: Example Conditions for Suzuki & Buchwald-Hartwig Reactions on Pyrrolopyrimidine Scaffolds
| Reaction Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield | Reference |
| Suzuki | Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [6] |
| Suzuki (MW) | Pd(PPh₃)₄ (0.5%) | - | Na₂CO₃ | Dioxane/H₂O | 150 | Good-Excellent | [7] |
| Buchwald-Hartwig | Pd(OAc)₂ (10%) | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | - | [4] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2.5%) | Cy₃P·HBF₄ | - | Dioxane/H₂O | - | ~80% | [2] |
Experimental Protocols
Protocol 1: High-Yield, Two-Step Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[1]
This protocol is adapted from a patented, high-yield procedure.[1]
Step A: Condensation Reaction
-
To a reaction vessel, add the starting pyrimidine intermediate (Formula II in the patent literature), a suitable methylene reagent (Formula III), and a catalyst in Solvent A.
-
Stir the reaction mixture under the conditions specified (e.g., temperature, time) to facilitate the condensation reaction, forming the intermediate compound (Formula IV).
-
Upon completion, as monitored by TLC or LC-MS, proceed with work-up and isolation of the intermediate. Purification may be achieved by filtration and washing.
Step B: Addition-Condensation-Cyclization Reaction
-
In a separate reaction vessel, dissolve the intermediate compound (Formula IV) from Step A and a formamidine salt in Solvent B (e.g., methanol).
-
Add a solution of a strong base, such as 28 wt% sodium methoxide in methanol (e.g., 1.1 equivalents), to the mixture.[1]
-
Heat the reaction mixture to 65-70 °C and stir for approximately 4 hours.[1]
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the mixture to 20-25 °C.
-
Filter the resulting precipitate, wash the solid twice with water, and dry under vacuum to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Expected yield based on the literature is approximately 90-91%, with a liquid phase purity of over 99%.[1]
References
- 1. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
Technical Support Center: Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate is crucial in the development of various kinase inhibitors. This guide addresses common side reactions and offers potential solutions to challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common starting material for the synthesis of this compound, and what are the initial steps?
A1: A common and efficient starting point is the synthesis of the precursor, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one. A one-pot procedure has been developed that avoids the use of hazardous Raney nickel. This process involves the reaction of an acyl-protected aminoacetone with cyanoacetamide to form 2-amino-4-methyl-1H-pyrrole-3-carboxamide, which is then converted in a one-pot synthesis to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one with a reported overall yield of 60%.[1]
Q2: My chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired 4-chloro product. What are the potential side reactions?
A2: Low yields during the chlorination step are a common issue and can be attributed to several side reactions. The primary concerns are incomplete reaction, over-chlorination, and degradation of the starting material or product.
-
Incomplete Chlorination: The conversion of the hydroxyl group to the chloro group may not go to completion, leaving unreacted 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol in the reaction mixture.
-
Over-chlorination: The pyrrolo[2,3-d]pyrimidine ring system is susceptible to further chlorination, potentially at the 2-position, leading to the formation of a 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine byproduct.
-
N-Phosphorylation: The pyrrole nitrogen (N-7) can be phosphorylated by POCl₃, leading to undesired side products.
-
Hydrolysis: During workup, the 4-chloro product can be hydrolyzed back to the 4-hydroxy starting material if exposed to aqueous conditions for a prolonged period or at elevated temperatures.
Q3: How can I minimize the formation of the 2,4-dichloro byproduct during chlorination?
A3: The formation of the dichlorinated byproduct is typically favored by harsh reaction conditions. To minimize this side reaction, consider the following adjustments:
-
Reaction Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration can increase the selectivity for monochlorination.
-
Equivalents of POCl₃: Using a minimal excess of POCl₃ can help reduce over-chlorination. Some solvent-free methods for chlorinating similar heterocyclic systems have shown success with equimolar amounts of POCl₃.[2]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the starting material is consumed, preventing further reaction to the dichlorinated product.
Q4: I am observing an impurity that I suspect is the hydrolyzed product, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. How can I prevent this during workup?
A4: Hydrolysis of the 4-chloro group is a common issue, particularly during the quench and extraction phases. To mitigate this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Quenching: Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This helps to neutralize the acidic environment and dissipate heat quickly.
-
Extraction: Perform aqueous extractions promptly and at low temperatures. Use cold brine solutions for washing the organic layer.
-
Drying and Evaporation: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating under reduced pressure at a low temperature.
Q5: Are there any known side reactions involving the 5-methyl group itself during chlorination?
A5: While less common than reactions on the pyrimidine ring, side reactions involving the methyl group are possible, especially under harsh conditions. One potential, though less frequently reported, side reaction is the chlorination of the benzylic-like methyl group to form a chloromethyl derivative. This is more likely to occur with prolonged reaction times or at higher temperatures.
Experimental Protocols & Data
Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (Precursor)
An efficient one-pot synthesis has been reported, which avoids the use of hazardous Raney nickel. The process involves the reaction of an acyl-protected aminoacetone with cyanoacetamide, followed by cyclization. This method has been shown to produce the target precursor in a 60% overall yield.[1]
General Chlorination Protocol of 7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives
The chlorination is typically achieved by treating the corresponding 4-ol with phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or pyridine, and sometimes with a solvent like toluene. The reaction temperature and duration are critical parameters to control for minimizing side reactions.
Table 1: Comparison of Reaction Conditions for Chlorination of Pyrrolo[2,3-d]pyrimidin-4-ol Analogs
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃, DIPEA | Toluene | 50 | - | 84 | [3] |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol | POCl₃ | Dichloromethane | Reflux | 6 | - | [4] |
| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | None | 160 | 2 | >80 | [2] |
Note: Specific conditions for the 5-methyl derivative may require optimization.
Visualizing Reaction Pathways and Troubleshooting
Synthesis and Side Reaction Pathway
The following diagram illustrates the main synthetic route from the 4-hydroxy precursor to the desired 4-chloro product, along with potential side reactions.
Caption: Main synthesis and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]
Optimizing reaction conditions for 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature. For the chlorination step, a temperature of 50-100°C is often employed.[1] - Ensure all starting materials and reagents are pure and dry. - Evaluate and optimize the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Presence of Impurities | - Incomplete chlorination of the hydroxyl intermediate. - Formation of side-products. - Degradation of the product during workup or purification. | - Increase the amount of chlorinating agent (e.g., POCl₃) or prolong the reaction time. - Control the reaction temperature to minimize side reactions. - Perform the workup and purification at a lower temperature and under an inert atmosphere if the product is sensitive. Recrystallization from a suitable solvent like toluene can improve purity.[1] |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. - Formation of an oil instead of a solid. | - After quenching the reaction, adjust the pH to 8-9 to facilitate precipitation of the product.[2] - If an oil forms, try triturating with a non-polar solvent or using a different solvent system for extraction and purification. |
| Inconsistent Results | - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring speed). - Presence of moisture. | - Use reagents from a reliable source and test for purity before use. - Maintain strict control over all reaction parameters. - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves a multi-step synthesis, which can be adapted from the synthesis of the unsubstituted analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. A generalized route starts with the construction of the pyrimidine ring, followed by the formation of the fused pyrrole ring, and finally, chlorination of the hydroxyl precursor. For the 5-methyl derivative, a suitable methylated precursor would be required in the initial steps.
Q2: What are the critical parameters to control during the chlorination step?
The chlorination of the 7H-pyrrolo[2,3-d]pyrimidin-4-ol intermediate to the final product is a critical step. Key parameters to control include:
-
Temperature: Typically maintained between 50°C and 100°C.[1][2]
-
Reagent: Phosphorus oxychloride (POCl₃) is commonly used.
-
Reaction Time: The reaction should be monitored to completion, which can take several hours.[1]
-
Workup: The reaction mixture should be carefully quenched with ice water, and the pH adjusted to be alkaline (pH 8-9) to precipitate the product.[1][2]
Q3: How can I improve the purity of my final product?
High purity, often exceeding 99.5%, can be achieved without extensive purification steps if the reaction is well-optimized.[2] However, if impurities are present, recrystallization is a common and effective purification method. Toluene is a solvent that has been successfully used for the recrystallization of the parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1] Column chromatography can also be employed for more challenging separations.
Q4: What are some common side reactions to be aware of?
Side reactions can include incomplete chlorination, leading to residual starting material, and potential N-alkylation or other reactions on the pyrrole ring if harsh conditions are used. Careful control of the reaction conditions is crucial to minimize the formation of byproducts.
Experimental Protocols
The following is a generalized experimental protocol for the final chlorination step, adapted from the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This should be optimized for the 5-methyl analog.
Chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol and phosphorus oxychloride (POCl₃).
-
Heating: Heat the mixture to a temperature between 80-100°C and stir for 2-4 hours.[1] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
pH Adjustment: Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is between 9 and 10.[1]
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash it with water, and dry it under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent such as toluene to obtain the pure this compound.[1]
Data Presentation
Table 1: Summary of Reaction Conditions for the Chlorination Step (Adapted from 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis)
| Parameter | Condition | Reference |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Solvent | Neat POCl₃ or Toluene | [1][2] |
| Temperature | 50 - 100 °C | [1][2] |
| Reaction Time | 2 - 4 hours | [1] |
| Workup pH | 8 - 10 | [1][2] |
| Purity (HPLC) | >99.5% (achievable) | [2] |
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Improving the Solubility of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, is expected to have low aqueous solubility and be more soluble in organic solvents.[1][2] The parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][3] The addition of a methyl group is unlikely to significantly alter this general characteristic.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays.[4] It is crucial to use anhydrous, high-purity DMSO to prevent the absorption of water, which can lead to compound precipitation over time.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects.[4] A final DMSO concentration of less than 0.5% is generally recommended, and it should almost always be kept below 1%.[4] It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments.[4]
Q4: My compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What is happening and how can I prevent it?
This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when the concentrated compound solution in an organic solvent is rapidly diluted into an aqueous buffer where it is poorly soluble. To prevent this, consider the following strategies:
-
Reduce the final concentration: If experimentally feasible, lowering the final concentration of the compound may keep it below its solubility limit in the aqueous buffer.[5]
-
Use serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.
-
Slow addition and mixing: Add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or swirling to ensure rapid and even dispersion.[5]
-
Increase the co-solvent concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary to maintain solubility.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution of DMSO stock in aqueous buffer. | The final concentration exceeds the compound's kinetic solubility. Rapid solvent exchange ("solvent shock"). | - Lower the final working concentration of the compound.[5]- Perform a kinetic solubility test to determine the solubility limit (see Protocol 1).- Add the DMSO stock solution dropwise to pre-warmed (37°C) buffer while vortexing.[5]- Prepare an intermediate dilution of the stock in the assay buffer. |
| Precipitation observed in the stock solution upon storage (e.g., at -20°C). | The compound has poor solubility at low temperatures. Absorption of water by DMSO. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5]- Before use, warm the stock solution to room temperature and vortex to redissolve any precipitate.[5]- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers. |
| Precipitation occurs over time during incubation (e.g., in a 37°C incubator). | The compound may be unstable at 37°C. The pH of the cell culture medium may be changing due to cellular metabolism. The compound is reaching its lower thermodynamic solubility limit over time. | - Assess the stability of the compound at 37°C over the duration of your experiment.- Ensure the cell culture medium is adequately buffered (e.g., with HEPES).- Prepare fresh working solutions immediately before use.[5] |
| Cloudiness or turbidity is observed in the cell culture medium. | Fine particulate precipitation. Microbial contamination. | - Examine a sample under a microscope to differentiate between precipitate and microbial growth.- If it is a precipitate, follow the troubleshooting steps for immediate precipitation.- If microbial contamination is suspected, discard the culture and review sterile techniques. |
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | User Determined | User Determined | Thermodynamic |
| PBS (pH 7.4) | User Determined | User Determined | Kinetic/Thermodynamic |
| DMSO | User Determined | User Determined | Visual Inspection |
| Ethanol | User Determined | User Determined | Visual Inspection |
Users are encouraged to perform the solubility determination protocols outlined below to populate this table for their specific batch of the compound.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
This protocol allows for the rapid determination of the compound's solubility in an aqueous buffer, mimicking the conditions of many in vitro assays.[6][7]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a concentrated stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO.
-
Dilute into PBS: Transfer a small volume (e.g., 5 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 245 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 2%.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure turbidity: Read the absorbance of the plate at 620 nm.
-
Data analysis: The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the vehicle control (PBS with 2% DMSO).
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Magnetic stirrer and stir bar
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Prepare a paste: Weigh a specific molar ratio of HP-β-CD (e.g., 1:1 or 1:2 drug to cyclodextrin) and add a minimal amount of water to form a thick paste.
-
Add the compound: Dissolve the this compound in a small amount of ethanol and add it dropwise to the HP-β-CD paste.
-
Knead the mixture: Knead the mixture thoroughly in a mortar and pestle for 30-60 minutes.
-
Dry the complex: Dry the resulting solid in an oven at 40-50°C or under vacuum to remove the solvents.
-
Reconstitute: The resulting powder is the drug-cyclodextrin inclusion complex, which should have improved solubility in aqueous buffers.
Protocol 3: Preparation of a Solid Dispersion by the Solvent Evaporation Method
Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level, which can significantly enhance its dissolution rate and apparent solubility.[10][11]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol or another suitable volatile solvent
-
Rotary evaporator or water bath
-
Mortar and pestle
Procedure:
-
Dissolve the components: Weigh the desired ratio of the drug and PVP K30 (e.g., 1:2, 1:5 drug to carrier) and dissolve both components in a sufficient amount of ethanol in a round-bottom flask.
-
Evaporate the solvent: Remove the solvent using a rotary evaporator or by heating on a water bath under a stream of nitrogen.
-
Dry the solid dispersion: Dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
Pulverize: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
Assess solubility: The resulting powder can be used to prepare aqueous solutions for in vitro assays, and its dissolution rate and solubility should be significantly improved compared to the crystalline drug.
Visualizations
Caption: Recommended workflow for preparing solutions of this compound for in vitro assays.
Caption: A logical troubleshooting guide for addressing precipitation issues.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. oatext.com [oatext.com]
- 9. Preparation of curcumin-hydroxypropyl-β-cyclodextrin inclusion complex by cosolvency-lyophilization procedure to enhance oral bioavailability of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Gliclazide Solid Dispersion Systems Using PVP K-30 and PEG 6000 by Solvent Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and evaluation of valsartan orodispersible tablets using PVP-K30 and HPMC E3 solid dispersions by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine degradation and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its pyrrolo[2,3-d]pyrimidine core is a key structural motif in several drugs targeting Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture, strong acids, strong bases, and oxidizing agents. For long-term storage, refrigeration is recommended. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to avoid skin and eye irritation.[1]
Q3: What are the expected degradation pathways for this compound?
A3: Based on forced degradation studies of structurally related compounds like Tofacitinib and Ruxolitinib, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.[2][3][4][5][6]
-
Hydrolysis: Under acidic or basic conditions, the chloro group at the C4 position is susceptible to nucleophilic substitution by a hydroxyl group, leading to the formation of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one.
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation, which can lead to the formation of various oxidized species, potentially involving ring-opening of the pyrrole moiety.[4]
-
Photodegradation: While specific data for the 5-methyl derivative is limited, related pyrrolo[2,3-d]pyrimidine compounds have shown sensitivity to light, suggesting that photolytic degradation is also a possibility.[4]
Q4: What are the likely degradation products I might observe?
A4: The most probable degradation product under hydrolytic conditions is the replacement of the chlorine atom with a hydroxyl group.
| Degradation Condition | Likely Degradation Product | Chemical Structure |
| Acidic/Basic Hydrolysis | 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one | ![]() |
| Oxidation | Various oxidized pyrrole ring derivatives | Structures are complex and varied |
| Photolysis | Potential for various photoproducts | Structures are complex and varied |
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
Guide 1: Troubleshooting Nucleophilic Substitution Reactions (e.g., Amination)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive starting material: The chloro group may have hydrolyzed to a hydroxyl group, rendering it unreactive towards nucleophilic substitution. | 1. Check the purity of the starting material: Use fresh, properly stored this compound. Confirm its identity and purity by NMR or LC-MS. |
| 2. Inappropriate reaction conditions: The base may not be strong enough, or the temperature may be too low. | 2. Optimize reaction conditions: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents. Gradually increase the reaction temperature. Consider microwave-assisted synthesis to accelerate the reaction.[7] | |
| 3. Poorly nucleophilic amine: Sterically hindered or electron-deficient amines may react slowly. | 3. Use a more reactive nucleophile or a catalyst: If possible, choose a less hindered amine. For challenging nucleophiles, consider using a palladium catalyst (Buchwald-Hartwig amination). | |
| Formation of multiple products | 1. Side reactions: The pyrrole nitrogen can also be alkylated or acylated depending on the reaction conditions. | 1. Protect the pyrrole nitrogen: If side reactions are significant, consider protecting the N7 position with a suitable protecting group (e.g., tosyl, SEM, or BOC) before carrying out the nucleophilic substitution. |
| 2. Degradation of starting material or product: The compound may be degrading under the reaction conditions. | 2. Monitor the reaction closely: Use TLC or LC-MS to monitor the reaction progress and check for the appearance of degradation products. Lower the reaction temperature if degradation is observed. |
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of coupled product | 1. Catalyst deactivation: The palladium catalyst may be inactive or poisoned. | 1. Use a fresh catalyst and degassed solvents: Ensure the palladium catalyst is from a reliable source. Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst. |
| 2. Inappropriate ligand or base: The choice of ligand and base is critical for successful Suzuki coupling. | 2. Screen different ligands and bases: For electron-rich heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[8] Screen various bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. | |
| 3. Boronic acid decomposition: Boronic acids can be unstable, especially at elevated temperatures. | 3. Use a stoichiometric excess of boronic acid: Use 1.2 to 2 equivalents of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). | |
| Homocoupling of boronic acid | 1. Presence of oxygen: Oxygen can promote the homocoupling of boronic acids. | 1. Ensure anaerobic conditions: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Debromination/Dechlorination of the starting material | 1. Reductive side reactions: This can occur under certain reaction conditions. | 1. Optimize reaction conditions: Try a different palladium catalyst or ligand combination. Lowering the reaction temperature may also help. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.[9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent to the original concentration.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water/buffer).
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
-
Characterize the degradation products using LC-MS/MS.
Protocol 2: General Procedure for a Kinase Inhibition Assay
This protocol outlines a typical biochemical assay to evaluate the inhibitory activity of compounds derived from this compound against a target kinase (e.g., a JAK kinase).
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km value for the specific kinase.
-
Substrate Solution: Prepare a stock solution of the peptide or protein substrate in kinase buffer.
-
Kinase Solution: Prepare a working solution of the kinase in kinase buffer.
-
Test Compound: Prepare serial dilutions of the test compound in DMSO.
2. Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound dilutions to the wells of the assay plate.
-
Add 10 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal. For ADP-Glo™ Kinase Assay, add 20 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 40 µL of Kinase Detection Reagent and incubate for another 30 minutes.
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Caption: Workflow for forced degradation studies.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. ovid.com [ovid.com]
- 5. LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges encountered during the scale-up synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, a crucial intermediate in the development of various therapeutic agents. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to large-scale production.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound, providing practical solutions in a question-and-answer format.
Synthesis of the Intermediate: 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
-
Question: My yield of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one is low in the one-pot synthesis from acyl-protected aminoacetone and cyanoacetamide. What are the potential causes and solutions?
-
Answer: Low yields can often be attributed to incomplete reaction or side product formation.[1] Key factors to investigate include:
-
Purity of Starting Materials: Ensure the acyl-protected aminoacetone and cyanoacetamide are of high purity, as impurities can interfere with the reaction.
-
Reaction Temperature: The temperature for the cyclization step is critical. Ensure it is maintained within the optimal range as specified in the protocol.
-
Reaction Time: The conversion of 2-amino-4-methyl-1H-pyrrole-3-carboxamide to the desired product may require extended reaction times at a larger scale. Monitor the reaction progress by HPLC to ensure completion.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and selectivity. Ensure proper pH control throughout the process.
-
-
-
Question: I am observing the formation of significant impurities during the synthesis of the pyrrolopyrimidinone intermediate. How can I identify and minimize them?
-
Answer: Impurity formation is a common challenge during scale-up. Potential impurities could arise from self-condensation of the aminoacetone starting material or incomplete cyclization.
-
Impurity Identification: Utilize techniques like LC-MS and NMR to identify the structure of the major impurities.
-
Minimization Strategies:
-
Slow Addition of Reagents: Controlled, slow addition of the starting materials can help to minimize side reactions.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial.
-
Solvent Choice: The choice of solvent can impact solubility and reactivity. Consider exploring alternative solvent systems.
-
-
-
Chlorination Step: Conversion to this compound
-
Question: The chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) is sluggish on a larger scale. How can I improve the reaction rate?
-
Answer: Scaling up the chlorination reaction can present challenges related to mixing and heat transfer.
-
Use of a Co-solvent: While some procedures advocate for solvent-free conditions, using a high-boiling inert solvent like toluene can improve mixing and temperature control.[2]
-
Addition of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine, can accelerate the reaction.[2]
-
Elevated Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, this must be done with caution to avoid decomposition.[3]
-
-
-
Question: I am concerned about the safety of using a large excess of POCl₃ and the subsequent quenching process. Are there safer, more environmentally friendly alternatives?
-
Answer: Yes, there are methods to reduce the amount of POCl₃ and mitigate the risks associated with quenching.
-
Equimolar POCl₃: Studies have shown that using an equimolar amount of POCl₃ in a sealed reactor can be efficient for the chlorination of hydroxypyrimidines, significantly reducing waste and improving safety.[4][5]
-
Solvent-Free Conditions: Performing the reaction without a solvent can simplify the work-up and reduce environmental impact.[4][5]
-
Controlled Quenching: The quenching of POCl₃ is highly exothermic. On a large scale, it is crucial to add the reaction mixture slowly to a cooled solution of water or a basic solution with efficient stirring and temperature monitoring to prevent a runaway reaction.
-
-
-
Question: What are the common byproducts of the chlorination reaction and how can I minimize them?
-
Answer: Over-chlorination or decomposition can lead to impurities.
-
Potential Byproducts: Dichloro- and trichloro- derivatives, as well as degradation products from excessive heat, are possible byproducts.
-
Minimization Strategies:
-
Strict Temperature Control: Avoid excessive temperatures which can lead to decomposition.
-
Optimized Reaction Time: Monitor the reaction closely by HPLC and stop it once the starting material is consumed to prevent the formation of over-chlorinated products.
-
Use of PCl₅: In some cases, a mixture of POCl₃ and PCl₅ can provide a more robust and selective chlorination.[6]
-
-
-
Purification of the Final Product
-
Question: I am having difficulty purifying this compound on a large scale. What are the recommended procedures?
-
Answer: Large-scale purification requires different strategies than laboratory-scale chromatography.
-
Crystallization: Recrystallization from a suitable solvent is often the most effective method for purifying large quantities of solid material. Toluene is a commonly used solvent for the recrystallization of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]
-
Slurry Wash: Washing the crude product with a suitable solvent can remove many impurities without the need for a full recrystallization.
-
pH Adjustment and Precipitation: The product can be isolated by precipitation from the reaction mixture by carefully adjusting the pH.[2]
-
-
Experimental Protocols
1. One-Pot Synthesis of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol is based on an efficient and environmentally benign synthesis method.[1]
-
Step 1: Synthesis of 2-amino-4-methyl-1H-pyrrole-3-carboxamide
-
An acyl-protected aminoacetone is reacted with cyanoacetamide in a suitable solvent.
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete (monitored by HPLC).
-
Upon completion, the intermediate, 2-amino-4-methyl-1H-pyrrole-3-carboxamide, is isolated.
-
-
Step 2: Cyclization to 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
-
The isolated 2-amino-4-methyl-1H-pyrrole-3-carboxamide is then reacted with a formylating agent (e.g., formamide or triethyl orthoformate) in a one-pot procedure.
-
The reaction mixture is heated to reflux for a specified period.
-
The product, 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one, is isolated upon cooling and filtration.
-
2. Chlorination of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one
This protocol is adapted from procedures for the chlorination of similar hydroxypyrimidines with a focus on scale-up considerations.[2][4]
-
A mixture of 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one and a suitable solvent (e.g., toluene) is prepared in a reactor.
-
Phosphorus oxychloride (POCl₃) (1.0 to 1.5 equivalents) is added to the mixture.
-
A base, such as N,N-diisopropylethylamine (DIPEA), can be added to facilitate the reaction.
-
The reaction mixture is heated to a controlled temperature (e.g., 70-80 °C) and stirred until the reaction is complete as monitored by HPLC.
-
The reaction mixture is then carefully quenched by slow addition to a cold aqueous solution.
-
The pH is adjusted to neutral or slightly basic, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude product.
-
The crude this compound is then purified by recrystallization from a suitable solvent like toluene.
Quantitative Data
Table 1: Comparison of Chlorination Conditions for Pyrrolopyrimidinones
| Parameter | Traditional Method | Scale-up Optimized Method | Reference |
| POCl₃ (equivalents) | > 5 | 1.0 - 1.5 | [4][5] |
| Solvent | Excess POCl₃ or high-boiling solvent | Toluene or solvent-free | [2][4] |
| Temperature | 100-110 °C | 70-80 °C | [2][3] |
| Reaction Time | 4-8 hours | 2-4 hours | [2][3] |
| Work-up | Difficult quenching, large waste stream | Controlled quench, reduced waste | [4][5] |
| Yield (typical) | 70-85% | 80-95% | [2] |
Visualizations
Diagram 1: Synthetic Pathway for this compound
Caption: A simplified workflow for the synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield in Chlorination
Caption: A decision tree to diagnose and resolve low yield issues.
This technical support guide is intended to be a living document. As new challenges and solutions emerge in the scale-up synthesis of this compound, this resource will be updated to reflect the latest findings and best practices in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
Technical Support Center: Reaction Monitoring for 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for monitoring reactions involving 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of your chemical synthesis.
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1][2] Its primary mode of reaction involves the displacement of the chlorine atom at the 4-position through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[1] Accurate monitoring of these reactions is critical to determine reaction completion, identify potential side products, and optimize yield.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction. It allows for the simultaneous visualization of the starting material, product, and any potential byproducts.
TLC Troubleshooting and FAQs
Q1: My spots are streaking or elongated on the TLC plate. What should I do?
A1: Streaking is a common issue that can obscure results.[3][4] Here are several potential causes and solutions:
-
Sample Overload: You may have spotted too much of the reaction mixture. Try diluting your sample with a suitable solvent (e.g., the reaction solvent) before spotting.[3][5]
-
Compound Polarity/Acidity/Basicity: The compound may be interacting too strongly with the silica gel.
-
Inappropriate Mobile Phase: The polarity of your solvent system may be unsuitable. If streaking persists, you may need to screen other solvent systems.[5]
-
High-Boiling Point Solvents: Reaction solvents like DMF or DMSO can cause severe streaking. After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[6]
Q2: I don't see any spots on my TLC plate after development.
A2: This can happen for several reasons:
-
Sample is Too Dilute: Your sample may not be concentrated enough to be visible. Try spotting the same location multiple times, allowing the solvent to dry completely between applications.[5]
-
Compound is Not UV-Active: this compound and its derivatives are generally UV-active. However, if you suspect your compound isn't, or for better visualization, use a chemical stain (e.g., potassium permanganate or anisaldehyde).[3]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the origin line where you spotted your sample. If the origin is submerged, the sample will dissolve into the solvent pool instead of eluting up the plate.[5]
-
Compound Evaporation: If your compounds are volatile, they may have evaporated from the plate. This is less likely with the target compound but is a possibility to consider.[3]
Q3: My spots are all at the bottom (low Rf) or all at the top (high Rf). How do I fix this?
A3: This indicates that the polarity of your mobile phase is not optimal for separating your compounds.
-
Spots at the Bottom (Low Rf): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[3]
-
Spots at the Top (High Rf): The mobile phase is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).[3]
Table 1: Example TLC Parameters for a Nucleophilic Substitution Reaction
The following table provides hypothetical but realistic TLC data for a reaction where this compound (SM) is reacted with an amine (R-NH2) to form the corresponding 4-amino product (P). The product is typically more polar than the starting material.
| Parameter | Starting Material (SM) | Product (P) | Recommended Mobile Phase |
| Structure | This compound | 4-(Amino-R)-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | 30% Ethyl Acetate in Hexane |
| Expected Polarity | Less Polar | More Polar | |
| Rf Value | ~0.6 | ~0.3 | |
| Visualization | UV (254 nm) | UV (254 nm) |
Experimental Protocol: TLC Monitoring
-
Preparation: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid. Allow it to equilibrate for 5-10 minutes.
-
Spotting: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Dip a capillary tube into the reaction mixture and briefly touch it to the origin line to apply a small spot. For comparison, it is best practice to also spot the starting material and a "co-spot" (both starting material and reaction mixture on the same spot).
-
Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Replace the lid and allow the solvent to travel up the plate.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately draw a pencil line to mark the solvent front. Allow the plate to dry completely.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. Circle the spots with a pencil. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A complete reaction will show the disappearance of the starting material spot and the appearance of the product spot.
TLC Workflow Diagram
Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that provides more detailed information than TLC. It separates components of a mixture by liquid chromatography and detects them by mass spectrometry, providing both retention time (RT) and mass-to-charge ratio (m/z) for each component. This allows for unambiguous identification of reactants and products.
LC-MS Troubleshooting and FAQs
Q1: I don't see the peak for my starting material or product. What's wrong?
A1: Several factors could lead to a missing peak:
-
Incorrect Ionization Mode: The compound may not ionize well in the selected mode (e.g., ESI positive vs. ESI negative). Pyrrolo[7][8]d]pyrimidines generally ionize well in positive mode due to the basic nitrogen atoms. Try switching the polarity.
-
Sample Degradation: The compound might be unstable under the LC or MS conditions (e.g., degrading on the column or in the source).
-
Poor Sample Preparation: The sample may be too dilute, or it may have precipitated out of the injection solvent. Ensure your sample is fully dissolved and consider concentrating it if necessary.[9]
-
Instrument Issues: There could be a clog in the system, a problem with the injector, or the mass spectrometer may need tuning or calibration.[10]
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification.[10]
-
Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in the mobile phase itself.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Dilute your sample and re-inject.[10]
-
Secondary Interactions: The analyte may be interacting with the column's stationary phase in undesirable ways. For basic compounds, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape by protonating the analytes.
-
Column Contamination or Age: The column may be contaminated or nearing the end of its life. Try flushing the column or replacing it if the problem persists.[10]
Q3: I'm seeing many unexpected peaks in my chromatogram. What are they?
A3: Extraneous peaks can arise from several sources:
-
Reaction Byproducts: The reaction may be generating side products. The mass spectrometer can help identify their molecular weights, providing clues to their structure.
-
Sample Contamination: The reaction mixture, solvents, or vials could be contaminated.[9] Running a "blank" injection (injecting only the solvent your sample is dissolved in) can help identify solvent-related contaminant peaks.
-
Carryover: A small amount of a previous sample may be retained in the injector and elute during the current run. An injection of a strong solvent can help clean the injector.[10]
Table 2: Example LC-MS Parameters for Reaction Monitoring
This table outlines typical LC-MS parameters for analyzing the reaction of this compound.
| Parameter | Value |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5-10 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100 - 1000 |
| Expected [M+H]⁺ for SM | m/z 168.0 (for C7H6ClN3) |
| Expected [M+H]⁺ for Product | Varies based on nucleophile |
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation: Take a small aliquot (e.g., 1-5 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot significantly with a suitable solvent, typically acetonitrile or a mixture of acetonitrile/water. A dilution factor of 1000x or more is common to avoid contaminating the instrument and overloading the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[11]
-
Transfer: Transfer the filtered sample into an appropriate autosampler vial.
-
Analysis: Place the vial in the LC-MS autosampler and run the analysis using the predefined method.
-
Data Review: Analyze the resulting chromatogram and mass spectra. Look for the disappearance of the starting material peak (at its characteristic retention time and m/z) and the appearance of the product peak.
LC-MS Workflow Diagram
Caption: Workflow for reaction monitoring using Liquid Chromatography-Mass Spectrometry.
General Troubleshooting Logic
When encountering an issue, a systematic approach can help identify the root cause quickly. The following diagram outlines a general troubleshooting path for analytical problems.
Caption: A decision tree for troubleshooting common analytical chemistry issues.
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 3. silicycle.com [silicycle.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its 5-Methyl Analog in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Among the key intermediates for the synthesis of these complex molecules, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is of paramount importance.[3] This guide provides a detailed comparison of this widely used building block with its C5-methylated derivative, 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine, focusing on their synthesis and reactivity in key chemical transformations.
While extensive experimental data is available for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, literature on the synthesis and reactivity of its 5-methyl analog is sparse. Therefore, this guide presents established data for the parent compound and offers a comparative analysis based on predicted electronic and steric effects of the C5-methyl group.
I. Synthesis Overview
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been well-established through various routes. A common and efficient method starts from diethyl malonate, proceeding through a five-step sequence with a reported overall yield of 45.8%.[4] Another patented method involves the coupling of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane, followed by cyclization and chlorination, which is designed to increase yield and reduce by-products.[5]
For this compound, a similar synthetic strategy starting from appropriately substituted precursors would be expected. The introduction of the methyl group would likely occur at an early stage, for instance, by using a methylated analog of the initial building blocks.
Generalized Synthetic Workflow:
Caption: Generalized synthetic pathway for 4-chloro-pyrrolo[2,3-d]pyrimidines.
II. Comparative Reactivity
The primary utility of these compounds in synthesis lies in the reactivity of the C4-chloro group, which readily participates in nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling reactions.[1]
A. Nucleophilic Aromatic Substitution (Amination)
The displacement of the C4-chloride with various amines is a crucial step in the synthesis of many kinase inhibitors. Studies on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown that these reactions can be effectively carried out under acidic conditions, even in aqueous media, which offers significant environmental and cost benefits.[6]
Table 1: Selected Amination Reactions of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Amine | Reaction Conditions | Yield (%) | Reference |
| Aniline | 0.1 equiv. HCl, H₂O, 80°C, 1h | 86 | [6] |
| 4-Fluoroaniline | 0.1 equiv. HCl, H₂O, 80°C, 1h | 94 | [6] |
| 3-Aminopyridine | 0.1 equiv. HCl, H₂O, 80°C, 1h | 80 | [6] |
| Morpholine | 3 equiv. amine, conc. HCl, 2-PrOH | N/A (61% conversion) | [6] |
Expected Impact of the C5-Methyl Group:
The introduction of a methyl group at the C5 position of the pyrrole ring is anticipated to influence the rate of amination. The methyl group is weakly electron-donating, which could slightly decrease the electrophilicity of the pyrimidine ring and thus slow down the rate of nucleophilic attack. However, this electronic effect is generally modest. Steric hindrance from the C5-methyl group is expected to be minimal for the incoming nucleophile at the C4 position.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is another key transformation, enabling the formation of C-C bonds and the introduction of aryl or heteroaryl moieties at the C4 position.[7] This reaction is instrumental in diversifying the pyrrolo[2,3-d]pyrimidine scaffold.
Table 2: Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 | Generic Conditions |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | High | [8] |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | Good | [8] |
Expected Impact of the C5-Methyl Group:
Similar to amination, the electron-donating nature of the C5-methyl group might slightly deactivate the C4 position towards oxidative addition, a key step in the catalytic cycle of the Suzuki reaction. This could potentially necessitate slightly harsher reaction conditions (e.g., higher temperature or longer reaction times) or the use of more active catalyst systems to achieve comparable yields to the unsubstituted analog.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
III. Experimental Protocols
A. General Procedure for Acid-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Water [6]
-
To a suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in water, add the desired aniline derivative (1.1 eq).
-
Add concentrated hydrochloric acid (0.1 eq).
-
Heat the reaction mixture to 80°C and stir for the required time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Adjust the pH to basic (pH 8-9) with a suitable base (e.g., NaHCO₃ or NaOH solution).
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the product by column chromatography on silica gel.
B. General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [8]
-
In a reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water, dioxane, or DME).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
IV. Signaling Pathways and Applications
Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine are potent inhibitors of various kinases, playing a crucial role in regulating cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders.[7][9] For instance, Tofacitinib, a Janus kinase (JAK) inhibitor, is synthesized from this key intermediate and is used in the treatment of rheumatoid arthritis.[2]
The introduction of a methyl group at the C5 position can be a strategic modification in drug design to explore structure-activity relationships (SAR). This substitution can potentially enhance binding affinity to the target kinase, improve metabolic stability, or alter the pharmacokinetic profile of the final drug candidate.
JAK-STAT Signaling Pathway Inhibition:
Caption: Inhibition of the JAK-STAT signaling pathway by pyrrolo[2,3-d]pyrimidine-based inhibitors.
V. Conclusion
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile and indispensable building block in medicinal chemistry, with well-documented synthetic routes and reactivity profiles. Its C5-methyl analog, this compound, while less characterized, represents a valuable derivative for SAR studies. Based on fundamental chemical principles, the C5-methyl group is expected to have a modest electronic and steric influence on the key synthetic transformations at the C4 position. Further experimental investigation into the synthesis and reactivity of the 5-methyl analog is warranted to fully elucidate its properties and potential advantages in the development of novel therapeutics.
References
- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 2. srinichem.com [srinichem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid(1069473-61-5) 1H NMR spectrum [chemicalbook.com]
Methylation's Impact on the Biological Activity of Pyrrolo[2,3-d]pyrimidines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. This guide provides a comparative analysis of methylated versus unmethylated pyrrolo[2,3-d]pyrimidines, a class of compounds with significant therapeutic potential, particularly as kinase inhibitors. By examining key experimental data, this document elucidates how a seemingly minor modification—the addition of a methyl group—can profoundly alter potency, selectivity, and overall biological function.
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, largely due to its structural resemblance to adenine, a key component of adenosine triphosphate (ATP). This mimicry allows these compounds to effectively compete with ATP for the binding sites of numerous kinases, enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
This guide will delve into the structure-activity relationships (SAR) concerning methylation of the pyrrolo[2,3-d]pyrimidine core, presenting quantitative data from enzymatic and cell-based assays. Detailed experimental protocols for the key assays are also provided to aid in the replication and further exploration of these findings.
The Influence of N-Methylation on Kinase Inhibition: A Tale of Selectivity and Potency
Methylation, particularly on the nitrogen atoms of the heterocyclic ring system, can have a dramatic effect on the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. The impact of this modification is highly dependent on the specific kinase being targeted and the position of the methyl group.
Enhancing Selectivity: The Case of mTOR Inhibition
One of the most striking examples of methylation's positive influence is in the development of selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. Research has shown that N-methylation of related pyrimidine-based scaffolds can impart remarkable selectivity for mTOR over other closely related kinases, such as phosphoinositide 3-kinases (PI3Ks).[1]
A study on N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines demonstrated that the introduction of a methyl group at the N-7 position of the imidazolopyrimidine core was hypothesized to enhance selectivity for mTOR.[1] This hypothesis was confirmed by the potent mTOR inhibition and significant selectivity over PI3Kα and PI3Kδ kinases exhibited by the corresponding N-methylated pyrrolo[3,2-d]pyrimidines and pyrazolo[4,3-d]pyrimidines.[1]
Table 1: Kinase Inhibition of Methylated vs. Unmethylated Pyrrolo[4,3-d]pyrimidine Analogues
| Compound | Methylation Status | mTOR (Ki, nM) | PI3Kα (Ki, nM) | PI3Kδ (Ki, nM) | Selectivity (mTOR vs. PI3Kα) | Selectivity (mTOR vs. PI3Kδ) |
| Unmethylated Analogue | Unmethylated | Data not provided | Data not provided | Data not provided | - | - |
| 21c | N-methylated | 2 | >5800 | >5800 | >2900-fold | >2900-fold |
Data sourced from a study on N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as mTOR inhibitors.[1]
The data clearly indicates that the N-methylated pyrazolo[4,3-d]pyrimidine 21c is a highly potent and selective mTOR inhibitor, with a Ki of 2 nM and over 2900-fold selectivity against PI3Kα and PI3Kδ.[1] This enhanced selectivity is a critical attribute for a therapeutic agent, as it can lead to a more favorable side-effect profile by minimizing off-target activities.
Diminishing Potency: The Effect on EGFR Inhibition
In contrast to the beneficial effects observed with mTOR inhibitors, methylation can be detrimental to the activity of pyrrolo[2,3-d]pyrimidines targeting the epidermal growth factor receptor (EGFR), another crucial kinase in cancer progression.
A study investigating a series of pyrrolo[2,3-d]pyrimidine derivatives as EGFR inhibitors found that protection of the nitrogen on the pyrrole ring, which can be achieved through methylation, led to a significant decrease in inhibitory potency.[2]
Table 2: Cellular Activity of N-Protected vs. Unprotected Pyrrolo[2,3-d]pyrimidine EGFR Inhibitors against HCC827 Lung Cancer Cells
| Compound | N-Protection Status | IC50 (µM) |
| 12h | Unprotected (N-H) | Data not provided |
| 17a | N-Protected (POM group) | Marked decline in potency compared to 12h |
| 12i | Unprotected (N-H) | Data not provided |
| 17b | N-Protected (POM group) | Marked decline in potency compared to 12i |
Data sourced from a study on pyrrolo[2,3-d]pyrimidine derivatives as EGFR inhibitors.[2]
The results from this study underscore that the presence of a hydrogen atom on the pyrrole ring is essential for the desired biological activity against EGFR.[2] This highlights the target-specific nature of structure-activity relationships, where a modification that is advantageous for one target can be disadvantageous for another.
Experimental Protocols
To facilitate further research and validation of the findings presented, detailed protocols for the key biological assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase.
Materials:
-
Kinase of interest (e.g., mTOR, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (methylated and unmethylated pyrrolo[2,3-d]pyrimidines)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate. Include a DMSO-only control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., lung, breast cancer cells)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (methylated and unmethylated pyrrolo[2,3-d]pyrimidines) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds for a desired period.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.[4]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a simplified signaling pathway and a general experimental workflow.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway.
References
A Comparative Analysis of the Kinase Selectivity of 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of various derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. This core structure is a key pharmacophore in the development of targeted kinase inhibitors due to its structural similarity to adenine, enabling competitive binding to the ATP-binding site of kinases.
This report summarizes quantitative data from published studies to highlight the kinase selectivity profiles of different substitution patterns on the 7H-pyrrolo[2,3-d]pyrimidine core. While the primary focus was on 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives, the available literature provides more extensive data on derivatives with other substitutions at the 5-position. The following comparisons are therefore based on the broader class of 4-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives, with specific substitution patterns noted for each compound.
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinase panels. Lower IC50 values indicate higher potency.
Table 1: Kinase Selectivity of Multi-Targeted Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| 5k | EGFR | 79 | Erlotinib | 55 | [1] |
| Her2 | 40 | Staurosporine | 38 | [1] | |
| VEGFR2 | 136 | Sunitinib | 261 | [1] | |
| CDK2 | 204 | Sunitinib | - | [1] | |
| FN-1501 (50) | FLT3 | <10 | - | - | [2] |
| CDK2 | 28 | - | - | [2] | |
| CDK4 | 55 | - | - | [2] | |
| CDK6 | 43 | - | - | [2] |
Table 2: Kinase Selectivity of JAK Family Inhibitors based on the Pyrrolo[2,3-d]pyrimidine Scaffold
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1 vs JAK2) | Source |
| (R)-6c | 8.5 | 408 | >10000 | - | 48-fold | [1] |
| Compound 6 | 11 | 240 | 2800 | 110 | 21.8-fold | [3] |
| 8m | 0.16 | 6.5 | - | - | 40.6-fold | [4] |
| 8o | 0.3 | 3.0 | - | - | 10-fold | [4] |
| PF-04965842 (25) | 25 | 1300 | 4100 | 180 | 52-fold | [5] |
Table 3: Kinase Selectivity of EGFR Inhibitors based on the Pyrrolo[2,3-d]pyrimidine Scaffold
| Compound ID | EGFR (wild-type) IC50 (nM) | EGFR (T790M mutant) IC50 (nM) | Selectivity (wt vs T790M) | Source |
| Compound 12i | 22 | 0.21 | 104.8-fold | [6][7] |
Experimental Protocols
The following are generalized experimental protocols for in vitro kinase assays based on methodologies described in the cited literature.[8][9][10][11]
General In Vitro Kinase Inhibition Assay Protocol
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
1. Reagent Preparation:
-
Kinase Buffer: A buffered solution (e.g., Tris-HCl, HEPES) at physiological pH (typically 7.4-7.5) containing MgCl₂, a reducing agent (e.g., DTT), and a protein carrier (e.g., BSA) to maintain enzyme stability and activity.
-
ATP Solution: Adenosine triphosphate prepared in kinase buffer to a desired concentration, often at or near the Km value for the specific kinase.
-
Substrate Solution: A peptide or protein substrate specific to the kinase of interest, dissolved in kinase buffer.
-
Test Compound Dilution Series: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer to achieve the final desired concentrations for the assay.
2. Kinase Reaction:
-
The kinase enzyme is pre-incubated with the serially diluted test compound or vehicle (DMSO) in a multi-well plate (e.g., 384-well) for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
The kinase reaction is initiated by the addition of the ATP and substrate solution to each well.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
3. Detection and Data Analysis:
-
The reaction is stopped by the addition of a stop reagent (e.g., EDTA).
-
The extent of substrate phosphorylation (or ATP consumption) is measured using a suitable detection method. Common methods include:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. A higher signal indicates greater inhibition.[11]
-
Fluorescence Resonance Energy Transfer (FRET): Utilizes a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET partner. Phosphorylation brings the donor and acceptor fluorophores into proximity, generating a FRET signal.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The phosphorylated substrate is captured on an antibody-coated plate and detected using a labeled secondary antibody.
-
-
The raw data (e.g., luminescence, fluorescence intensity) is converted to percent inhibition relative to control wells (containing vehicle only).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway
References
- 1. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
Structure-activity relationship (SAR) studies of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs
A detailed examination of the structure-activity relationships of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs reveals critical insights into their potential as targeted kinase inhibitors. This guide provides a comparative analysis of their biological activity, supported by experimental data and protocols, to aid researchers and drug development professionals in this promising area of oncology research.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in the design of ATP-competitive kinase inhibitors.[1][2] Strategic modifications to this core, particularly at the 4 and 5-positions, have been shown to significantly influence potency, selectivity, and pharmacokinetic properties. This guide focuses on analogs of this compound, a key intermediate in the synthesis of numerous kinase inhibitors, and explores how substitutions at the C4 position impact their activity against various cancer-related kinases.
Structure-Activity Relationship (SAR) Overview
The core structure of this compound serves as a foundational template for inhibitor design. The methyl group at the C5 position can enhance binding affinity and selectivity, while the chlorine atom at the C4 position provides a reactive site for the introduction of various functional groups, primarily through nucleophilic substitution reactions.
The general structure-activity relationship for these analogs can be summarized as follows:
-
Substitution at the C4-position: Replacing the chloro group with different amine or ether-linked moieties is a key strategy to modulate the inhibitory activity and selectivity of these compounds. The nature of the substituent at this position directly influences the interaction with the hinge region and other key residues within the ATP-binding pocket of the target kinase.
-
Nitrogen-containing heterocycles: The introduction of nitrogen-containing heterocyclic rings, such as piperazine or piperidine, at the C4 position has been shown to be beneficial for activity against various kinases, including CDKs.[3]
-
Aryl and Heteroaryl Groups: The addition of substituted aryl or heteroaryl rings can lead to interactions with the solvent-exposed region of the kinase, further enhancing potency and selectivity. The substitution pattern on these rings is crucial for optimizing activity.
Below is a logical diagram illustrating the general SAR exploration of this compound analogs.
Caption: General SAR strategy for developing kinase inhibitors from the this compound scaffold.
Comparative Biological Activity
The following tables summarize the in vitro biological activities of various 4-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs against different kinases and cancer cell lines. The data highlights the impact of different substituents at the C4 position on the inhibitory potency.
Table 1: Kinase Inhibitory Activity of 4-Substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-Anilino | EGFR | 55 | [4] |
| 2 | 4-(3-ethynylanilino) | EGFR (T790M) | 0.21 | [5] |
| 3 | 4-(N-methylanilino) | JAK1 | 8.5 | [6] |
| 4 | 4-(2-sulfamoylphenyl)amino | CDK9 | <10 (µM) | [3] |
| 5 | 4-(4-sulfamoylphenyl)amino | CDK2 | 300-800 | [7] |
Table 2: Antiproliferative Activity of 4-Substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Analogs
| Compound ID | C4-Substituent | Cell Line | IC50 (µM) | Reference |
| 6 | 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide | HepG2 | 29-59 | [4] |
| 7 | 4-Anilino derivative | HCC827 | <1 | [5][8] |
| 8 | 4-(2-sulfamoylphenyl)amino derivative | Pancreatic Cancer Cells | <10 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.
Workflow:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase enzyme, and the test compound dilutions.
-
Allow the enzyme and compound to incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60-90 minutes) at room temperature.
-
Stop the reaction using a suitable stop solution.
-
Measure the resulting signal (e.g., phosphorylation of the substrate) using a microplate reader.
-
The percentage of inhibition is calculated relative to a control (DMSO without compound).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Workflow:
Caption: The workflow for a standard MTT cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., HepG2, HCC827)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway Modulation
This compound analogs often exert their anticancer effects by inhibiting key kinases in critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most relevant pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Aberrant activation of this pathway is a common feature in many cancers.
Caption: Inhibition of the EGFR signaling pathway by 4-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs.
VEGFR Signaling Pathway
The VEGFR signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR signaling pathway by 4-substituted-5-methyl-7H-pyrrolo[2,3-d]pyrimidine analogs.
Conclusion
The structure-activity relationship studies of this compound analogs demonstrate that strategic modifications at the C4 position are critical for achieving potent and selective kinase inhibition. The presented data and experimental protocols provide a valuable resource for the rational design and development of novel anticancer agents based on this versatile scaffold. Further exploration of diverse substituents and their impact on a broader range of kinases will continue to be a fruitful area of research in the quest for more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine: a review on anticancer activity with key emphasis on SAR [ouci.dntb.gov.ua]
- 3. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
Unraveling the Therapeutic Potential: A Comparative Guide to Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-based inhibitors, offering a deep dive into their in vitro and in vivo correlation. Through detailed data presentation, experimental protocols, and pathway visualizations, this document serves as a critical resource for advancing the understanding and application of this promising class of therapeutic agents.
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, owing to its structural similarity to the adenine core of ATP.[1] This allows for competitive binding to the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. This guide focuses on derivatives of the this compound core, exploring the correlation between their performance in laboratory assays (in vitro) and in living organisms (in vivo).
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the quantitative data on the inhibitory activity of novel pyrrolo[2,3-d]pyrimidine-based derivatives, providing a clear comparison of their potency against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5k | EGFR | 40 | Sunitinib | 261 |
| Her2 | 85 | Sunitinib | 261 | |
| VEGFR2 | 120 | Sunitinib | 261 | |
| CDK2 | 204 | Sunitinib | 261 | |
| 15d | JAK1 | 2.5 | - | - |
| JAK2 | 3.8 | - | - | |
| JAK3 | 25.1 | - | - | |
| HDAC1 | 15.3 | - | - | |
| HDAC6 | 8.7 | - | - | |
| 15h | JAK1 | 4.1 | - | - |
| JAK2 | 5.6 | - | - | |
| JAK3 | 31.8 | - | - | |
| HDAC1 | 10.2 | - | - | |
| HDAC6 | 5.9 | - | - |
Data for compounds 5k, 15d, and 15h were extracted from publications focusing on novel halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides and pyrrolo[2,3-d]pyrimidine-based JAK/HDAC dual inhibitors, respectively.[2][3]
Table 2: In Vitro Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 5e | HepG2 | 35.2 ± 2.1 |
| MCF-7 | 41.5 ± 2.8 | |
| HCT-116 | 38.7 ± 2.5 | |
| A549 | 45.1 ± 3.2 | |
| 5h | HepG2 | 32.8 ± 1.9 |
| MCF-7 | 39.2 ± 2.6 | |
| HCT-116 | 36.4 ± 2.3 | |
| A549 | 42.8 ± 3.1 | |
| 5k | HepG2 | 29.1 ± 1.5 |
| MCF-7 | 34.6 ± 2.2 | |
| HCT-116 | 31.8 ± 1.9 | |
| A549 | 38.4 ± 2.7 | |
| 5l | HepG2 | 38.6 ± 2.4 |
| MCF-7 | 44.9 ± 3.1 | |
| HCT-116 | 41.2 ± 2.9 | |
| A549 | 48.5 ± 3.5 | |
| 15d | MDA-MB-231 | 0.25 ± 0.03 |
| 4T1 | 0.31 ± 0.04 | |
| 15h | MDA-MB-231 | 0.32 ± 0.05 |
| 4T1 | 0.45 ± 0.06 |
Data for compounds 5e, 5h, 5k, and 5l were obtained from studies on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[2] Data for compounds 15d and 15h were from research on pyrrolo[2,3-d]pyrimidine-based JAK/HDAC dual inhibitors.[3]
Table 3: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Compound 15d | 50 mg/kg, p.o., daily | 65 |
This data represents the in vivo efficacy of compound 15d in an MDA-MB-231 xenograft tumor model, as reported in the study on JAK/HDAC dual inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
A luminescence-based kinase assay is employed to measure the amount of ATP remaining in the reaction mixture following the kinase reaction. A decrease in luminescence correlates with higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase by the test compound.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Kinase enzyme (e.g., JAK1, JAK2, EGFR)
-
Substrate peptide
-
ATP
-
Assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Xenograft Model for Antitumor Efficacy
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of anticancer agents.[4]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., MDA-MB-231)
-
Test compound and vehicle
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., compound 15d) or vehicle to the respective groups according to the predetermined dosing regimen (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the this compound-based inhibitors.
References
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine with Other Key Heterocyclic Scaffolds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall pharmacological profile of a drug candidate. The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of adenine, has emerged as a "privileged scaffold" in this domain. This guide provides a detailed head-to-head comparison of the 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold and its derivatives against other prominent heterocyclic systems: pyrimidines, purines, quinolines, and indoles. This objective analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows to aid researchers in their drug design endeavors.
The Rise of this compound in Kinase Inhibition
The this compound scaffold serves as a crucial building block in the synthesis of targeted therapies. Its pyrrolo[2,3-d]pyrimidine core mimics the adenine structure of ATP, enabling competitive inhibition at the kinase hinge region. The chlorine atom at the 4-position provides a reactive handle for introducing various substituents to modulate potency and selectivity, while the methyl group at the 5-position can enhance binding affinity and influence the conformation of larger side chains. Derivatives of this scaffold have demonstrated significant potential as inhibitors of various kinases, playing roles in oncology, inflammation, and autoimmune diseases.
Quantitative Comparison of Inhibitory Activities
The following tables present a comparative overview of the in vitro potency (IC50 values) of kinase inhibitors based on the this compound scaffold and other key heterocyclic cores. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in assay conditions. However, this compilation provides a valuable snapshot of the relative potencies of compounds derived from these scaffolds against various kinase targets.
Table 1: Comparison of Inhibitory Potency (IC50) Against Tyrosine Kinases
| Scaffold | Compound Example | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | Tofacitinib | JAK3 | 1 | - | [1] |
| Compound 5k | EGFR | 79 | - | [2] | |
| Compound 5k | Her2 | 40 | - | [2] | |
| Compound 5k | VEGFR2 | 136 | - | [2] | |
| Pyrimidine | Osimertinib | EGFR (T790M) | ~1 | ~15 (H1975) | [3] |
| Pazopanib | VEGFR2 | 30 | - | [4] | |
| Purine | Compound 7 | PDGFRα/β | >1000 (inhibition %) | 4560 (OKP-GS) | [5] |
| Quinoline | Erlotinib (Quinazoline) | EGFR (WT) | ~2 | ~5 (PC-9) | [3] |
| Axitinib | VEGFR2 | 0.2 | - | [4] | |
| Indole | Sunitinib | VEGFR2 | - | - | [6] |
| Peficitinib (Azaindole) | JAK3 | 0.71 | - | [7] |
Table 2: Comparison of Inhibitory Potency (IC50) Against Serine/Threonine Kinases
| Scaffold | Compound Example | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| Pyrrolo[2,3-d]pyrimidine | Compound 5k | CDK2 | 204 | - | [2] |
| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 | - | [8] |
| BI2536 | PLK1 | 0.83 | - | [8] | |
| Purine | Purvalanol A | CDK2 | 6 | - | [9] |
| Quinoline | HSH3107 | ROCK1/2 | <10 | - | [10] |
| Indole | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for assessing their efficacy.
Caption: EGFR signaling pathway and the inhibitory action of kinase inhibitors.
Caption: General workflow for kinase inhibitor discovery and development.
Detailed Experimental Protocols
To ensure the reproducibility and facilitate the design of new experiments, detailed protocols for the key assays cited are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based, e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A luminescent signal is generated in a two-step reaction, and the reduction in signal in the presence of an inhibitor is used to calculate its potency.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
ATP (at or near the Km for the kinase)
-
Test compound (e.g., dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Opaque 96- or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase assay buffer
-
Test compound dilution or DMSO (for control wells)
-
Kinase enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add the substrate/ATP mixture to all wells to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% kinase activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a test compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.
Materials:
-
Cultured cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization of Formazan Crystals:
-
For adherent cells, carefully aspirate the medium from each well without disturbing the cells and the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
For suspension cells, the solubilization solution can be added directly to the wells containing cells and medium.
-
-
Absorbance Measurement: Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50 value.
-
Conclusion
The this compound scaffold represents a highly versatile and potent core for the development of kinase inhibitors. Its structural similarity to adenine provides a strong foundation for ATP-competitive inhibition. As demonstrated by the compiled data, derivatives of this scaffold exhibit potent activity against a range of important kinase targets.
While other heterocyclic scaffolds such as pyrimidines, purines, quinolines, and indoles have also yielded successful clinical candidates, the pyrrolo[2,3-d]pyrimidine core offers a unique combination of synthetic tractability and biological activity. The strategic placement of the 5-methyl group can further enhance the pharmacological properties of these inhibitors.
Ultimately, the choice of a heterocyclic scaffold in drug design is a multifaceted decision that depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the final compound. This guide provides a foundational framework for researchers to make informed decisions by offering a comparative analysis of these key scaffolds, supported by robust experimental data and detailed protocols. The continued exploration and functionalization of the this compound scaffold and its counterparts will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
Comparative Cross-Reactivity Profiling of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors based on the 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in the development of targeted therapies, particularly Janus kinase (JAK) inhibitors, due to its structural similarity to adenine, enabling competitive binding to the ATP-binding site of kinases.[1] This document summarizes quantitative kinase inhibition data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate informed decision-making in drug discovery and development.
Introduction to this compound Based Compounds
The 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial intermediate in the synthesis of numerous kinase inhibitors. The addition of a methyl group at the 5-position of the pyrrole ring can influence the compound's interaction with the target kinase, potentially enhancing potency and modulating selectivity. These compounds primarily target the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), which are central to the signaling of various cytokines and growth factors involved in inflammation and immunity.[2][3] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases, myeloproliferative neoplasms, and cancers.[4][5]
This guide will focus on a representative compound from this class and compare its kinase selectivity profile with established JAK inhibitors, namely Tofacitinib, Ruxolitinib, and Fedratinib.
Quantitative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a representative 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-based JAK1-selective inhibitor, alongside key comparator drugs, against the JAK family and a broader panel of off-target kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative Inhibition of Janus Kinase (JAK) Family Members
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile | 8.5 | 408 | >10000 | 1100 |
| Tofacitinib | 112 | 20 | 1 | Not widely reported |
| Ruxolitinib | 3.3 | 2.8 | >400 | 19 |
| Fedratinib | - | 3 | - | - |
Data for the representative compound is from a study on JAK1-selective inhibitors.[1] Tofacitinib data is from various sources indicating its pan-JAK inhibitory profile.[6] Ruxolitinib data is from publicly available sources.[7] Fedratinib is a selective JAK2 inhibitor.[8]
Table 2: Off-Target Kinase Inhibition Profile of Selected Pyrrolo[2,3-d]pyrimidine-Based Inhibitors
This table highlights some of the known off-target activities of the comparator compounds. A comprehensive kinome scan is essential for a complete cross-reactivity profile.
| Kinase | Ruxolitinib (% Inhibition @ 1µM) | Fedratinib (IC50, nM) |
| SRC family kinases | Strongly Inhibited | - |
| PIM2 | Inhibited | - |
| CHK1 | Inhibited | - |
| DAPK2 | Inhibited | - |
| FLT3 | - | 15 |
| RET | - | 48 |
| BRD4 | - | 130 |
Ruxolitinib data indicates significant inhibition of these kinases in PamChip®4 kinase activity profiling.[9] Fedratinib is known to have off-target activity against FLT3, RET, and the non-kinase target BRD4.[8][10]
Signaling Pathway
The primary targets of the compared compounds are Janus kinases, which are critical components of the JAK-STAT signaling pathway. Understanding this pathway is essential for interpreting the biological consequences of kinase inhibition.
Caption: The JAK-STAT signaling pathway.
Experimental Protocols
The quantitative data presented in this guide are typically generated using in vitro biochemical assays and cell-based assays.
Biochemical Kinase Inhibition Assay (e.g., Kinase-Glo®)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Purified recombinant kinase (e.g., JAK1, JAK2, JAK3, TYK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (serially diluted)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Add 5 µL of serially diluted test compound in assay buffer to the wells of a 384-well plate. Include a DMSO-only control.
-
Kinase Reaction: Add 5 µL of a solution containing the kinase and its specific substrate to each well.
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add 20 µL of Kinase-Glo® Max reagent to each well to stop the reaction and initiate a luminescent signal.
-
Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical kinase inhibition assay.
Cell-Based Phospho-STAT Assay (Flow Cytometry)
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.[2]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Test compound (serially diluted)
-
Cytokine stimulant (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Treatment: Incubate cells with serially diluted test compound or DMSO control for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fixation: Fix the cells to preserve the phosphorylation state of the proteins.
-
Permeabilization: Permeabilize the cell membrane to allow for intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of phospho-STAT in each sample.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.
References
- 1. Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib mediated paradoxical JAK2 hyperphosphorylation is due to the protection of activation loop tyrosines from phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Validating 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Guide for Drug Discovery Fragments
In the landscape of fragment-based drug discovery (FBDD), the selection of high-quality chemical starting points is paramount to the success of a campaign. The 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its structural resemblance to the adenine core of ATP allows it to effectively interact with the hinge region of many kinases, making it a valuable fragment for screening and lead development.[1][2] This guide provides a comparative validation of this fragment, presenting its performance data alongside alternative scaffolds and detailing the experimental protocols used for its characterization.
Performance Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
The true value of a drug discovery fragment is realized through its ability to be elaborated into more potent and selective lead compounds. The following table summarizes the structure-activity relationship (SAR) of a series of LIM Kinase 1 (LIMK1) inhibitors derived from the this compound core. This data highlights how modifications to the core fragment influence inhibitory activity.
| Compound | Structure | LIMK1 IC50 (µM) |
| 1 | 4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(4-phenoxyphenyl)piperazine-1-carboxamide | >10 |
| 2 | N-(4-(4-fluorophenoxy)phenyl)-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide | 1.8 |
| 3 | N-(4-(3-methoxyphenoxy)phenyl)-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide | 0.8 |
| 4 | N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamide | 0.03 |
Data sourced from a study on bis-aryl urea derivatives as LIMK1 inhibitors.
Alternative Scaffolds in Kinase Inhibitor Discovery
While the pyrrolo[2,3-d]pyrimidine scaffold is highly effective, a diverse range of heterocyclic cores are utilized in kinase inhibitor design. One such alternative is the pyrazolopyridone core. A fragment-based screening campaign identified a pyrazolopyridone derivative as a promising starting point for the development of Janus Kinase 1 (JAK1) selective inhibitors.[3] This highlights the importance of exploring diverse chemical matter in fragment screening to identify novel and potent modulators of kinase activity. Other successful scaffolds include pyrazolo[3,4-d]pyrimidines, which are also isosteres of the adenine ring of ATP.[4]
Experimental Protocols
The validation of drug discovery fragments relies on a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments typically employed in such a workflow.
Biochemical Kinase Inhibition Assay (Example: LIMK1)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Materials:
-
Recombinant human LIMK1 enzyme
-
Fluorescein-labeled peptide substrate (e.g., FL-Peptide 21)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
-
Procedure:
-
A solution of the test compound, LIMK1 enzyme, and the peptide substrate is prepared in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of a termination buffer containing EDTA.
-
The amount of phosphorylated and unphosphorylated peptide is determined using a suitable detection method, such as a mobility shift assay on a microfluidic chip-based instrument.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined from a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Fragment Screening
SPR is a label-free technique used to measure the binding affinity and kinetics of fragments to a target protein.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Target protein (e.g., a kinase)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)
-
Fragment library dissolved in DMSO
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
-
Procedure:
-
The target protein is immobilized on the sensor chip surface via amine coupling.
-
A continuous flow of running buffer is established over the sensor surface.
-
Solutions of individual fragments at various concentrations are injected over the surface.
-
Binding events are detected as a change in the refractive index at the sensor surface, measured in response units (RU).
-
The sensor surface is regenerated between fragment injections using a high or low pH solution.
-
The resulting sensorgrams are analyzed to determine the binding affinity (KD) for each fragment.
-
Visualizing Key Processes
To better illustrate the context of this research, the following diagrams depict a simplified kinase signaling pathway and a typical fragment-based drug discovery workflow.
Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for fragment-based drug discovery.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Benchmarking 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Known Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Novel Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly for kinase inhibitors. Derivatives of this core structure have shown significant promise in modulating the activity of the Janus kinase (JAK) family, a group of intracellular, non-receptor tyrosine kinases crucial for cytokine-mediated signaling. Dysregulation of the JAK-STAT pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a comparative analysis of a key 7H-pyrrolo[2,3-d]pyrimidine derivative, Abrocitinib, against established, clinically approved JAK inhibitors, offering a benchmark for ongoing and future drug discovery efforts.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. The pathway is initiated by the binding of a cytokine to its receptor, which brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.
Comparative Inhibitory Activity
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the biochemical IC50 values of Abrocitinib, a notable 7H-pyrrolo[2,3-d]pyrimidine derivative, and four clinically approved JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).
| Compound | Target Kinase | IC50 (nM) |
| Abrocitinib (PF-04965842) | JAK1 | 29[1][2][3][4] |
| JAK2 | 803[1][2][3][4] | |
| JAK3 | >10,000[3][4] | |
| TYK2 | 1,250[3][4] | |
| Tofacitinib | JAK1 | 1.7 - 3.7 |
| JAK2 | 1.8 - 4.1 | |
| JAK3 | 0.75 - 1.6 | |
| TYK2 | 16 - 34 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 | |
| TYK2 | 19 | |
| Baricitinib | JAK1 | 5.9[4] |
| JAK2 | 5.7[4] | |
| JAK3 | >400[4] | |
| TYK2 | 53[4] | |
| Upadacitinib | JAK1 | 43 - 45[4] |
| JAK2 | 109 - 120[4] | |
| JAK3 | 2,100 - 2,300[4] | |
| TYK2 | 4,700[4] |
Note: IC50 values can vary slightly between different assay conditions and literature sources. The values presented here are representative figures for comparative purposes.
Experimental Protocols
The determination of IC50 values is crucial for characterizing and comparing the potency of kinase inhibitors. A widely used method is the luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Janus kinase.
Materials:
-
Recombinant human JAK enzyme (JAK1, JAK2, JAK3, or TYK2)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., a 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the specific JAK enzyme and its corresponding peptide substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a multiwell plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold continues to be a highly valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the data for Abrocitinib, derivatives of this core structure can achieve high potency and selectivity for specific members of the JAK family. By benchmarking novel compounds, such as those derived from this compound, against established inhibitors like Tofacitinib, Ruxolitinib, Baricitinib, and Upadacitinib, researchers can effectively evaluate their potential as next-generation therapeutics for a range of autoimmune and inflammatory disorders. The use of standardized and robust experimental protocols, such as the ADP-Glo™ kinase assay, is essential for generating reliable and comparable data to guide these drug discovery efforts.
References
A Comparative Guide to the Synthesis of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: Reproducibility and Published Methods
For Researchers, Scientists, and Drug Development Professionals
Below, we compare several prominent synthetic routes to the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, presenting quantitative data on yields and purity, detailed experimental protocols, and a visualization of a key signaling pathway where this class of molecules is active.
Comparison of Synthetic Methodologies
The following tables summarize the performance of different published synthetic routes to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. It is important to note that yields and purity can be influenced by scale, purity of starting materials, and specific laboratory conditions.
Table 1: Comparison of Overall Synthesis Performance
| Synthetic Approach | Starting Material | Number of Steps | Overall Yield (%) | Final Purity (%) | Reference |
| Method 1 | Diethyl malonate | 5 | 45.8 | Not Reported | [1] |
| Method 2 | Dimethyl malonate | 7 | 31 | Not Reported | [2] |
| Method 3 | Ethyl 2-cyanoacetate | 4 | High (not specified) | > 99.5 | [3] |
| Method 4 | 2-Methyl-3,3-dichloroacrylonitrile | 2 | 90.2 (final step) | 99.3 | [4] |
Table 2: Step-wise Yield Comparison (where available)
| Method | Intermediate Step | Yield (%) |
| Method 3 | Ethyl 2-cyano-4,4-dimethoxybutanoate synthesis | Not specified |
| 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol synthesis | Not specified | |
| 7H-pyrrolo[2,3-d]pyrimidin-4-ol synthesis | Not specified | |
| Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 84 (conversion rate) |
Experimental Protocols
The following are detailed experimental protocols for two of the key synthetic methods identified. These protocols are for the synthesis of the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Method 1: Synthesis from Diethyl Malonate
This five-step synthesis provides a reliable route to the target scaffold with a good overall yield.[1]
Step 1: α-Alkylation of Diethyl Malonate
-
Diethyl malonate is reacted with allyl bromide in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield diethyl allylmalonate.
Step 2: Cyclization with Amidine
-
The resulting diethyl allylmalonate is cyclized with formamidine to form a pyrimidine ring, yielding a bislactam intermediate.
Step 3: Chlorination
-
The carbonyl groups of the bislactam are chlorinated using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to produce a dichloro pyrimidine derivative.
Step 4: Oxidation and Aldehyde Formation
-
The terminal double bond of the allyl group is oxidized using potassium osmate and sodium periodate to form an aldehyde.
Step 5: Cyclization to form the Pyrrole Ring
-
The final cyclization is achieved by reacting the aldehyde with ammonia, leading to the formation of the pyrrole ring and yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
Method 3: High-Purity Synthesis from Ethyl 2-cyanoacetate
This four-step synthesis is notable for achieving a very high purity of the final product.[3]
Step 1: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate
-
Ethyl 2-cyanoacetate is coupled with 2-bromo-1,1-dimethoxyethane. A mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide is heated to reflux. After completion, the mixture is worked up by extraction to isolate the product.[3]
Step 2: Preparation of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol
-
The product from Step 1 is reacted with formamidine in the presence of a base to form the pyrimidin-4-ol derivative.[3]
Step 3: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
The intermediate from Step 2 is acidified, typically with hydrochloric acid, to induce cyclization and form the pyrrolo[2,3-d]pyrimidin-4-ol. The product is isolated by filtration after pH adjustment.[3]
Step 4: Chlorination to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene is warmed. N,N-diisopropylethylamine is added portion-wise. The reaction mixture is then made alkaline to precipitate the product, which is collected by centrifugation, washed, and dried to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a purity of up to 99.9%.[3][5]
Signaling Pathway and Experimental Workflow
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a crucial component of molecules that inhibit the Janus kinase (JAK) family of enzymes. These enzymes are key players in the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on the available safety data for the closely related parent compound, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. It is reasonable to assume that the toxicological and environmental hazards are similar due to the shared chlorinated pyrrolopyrimidine core. However, it is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance.
Core Hazards and Safety Precautions
Based on the data for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the compound is classified as:
-
Toxic if swallowed, in contact with skin, or if inhaled. [1]
-
Causes skin and serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
-
A properly fitted respirator if there is a risk of generating dust or aerosols.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its containers is through an authorized hazardous waste collection service.[3]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste.
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Packaging for Disposal:
-
Ensure that the waste container is in good condition and compatible with the chemical.
-
The container must be securely sealed to prevent leaks or spills.[1]
-
Label the container clearly with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic").
-
-
Storage Pending Disposal:
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.
-
Provide them with an accurate description of the waste, including its composition and quantity.
-
Follow all institutional and local regulations for the final disposal of the hazardous waste.
-
Emergency Procedures for Spills and Accidental Release
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity and evacuate the area.
-
If the spill is significant, contact your institution's emergency response team.
-
-
Personal Protection:
-
Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE as described above.[1]
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust.[1]
-
For liquid spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[1] Do not use combustible materials like paper towels.
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
-
Decontamination:
-
Reporting:
-
Report the spill to your supervisor and the relevant safety personnel at your institution.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, minimizing risks to themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data for the closely related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A full-face shield is required when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash them before removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, wear fire/flame resistant and impervious clothing.[3] |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a chemical fume hood.[4] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator should be used.[3] |
Operational and Handling Protocol
Adherence to the following step-by-step protocol is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
2. Handling the Compound:
-
Work in a well-ventilated area and avoid the formation of dust and aerosols.[1][2]
-
Avoid all personal contact, including inhalation.[2]
-
Wash hands and any exposed skin thoroughly after handling.[5]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized entry.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[6]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash before reuse.[5] Seek medical attention if irritation persists.[5] |
| Inhalation | Move the victim to fresh air.[3] If not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][3] Get emergency medical help immediately.[1][3] |
Disposal Plan
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations. Do not dispose of the chemical down the drain. All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1][3][5]
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling and disposal of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

